5-Fluoroquinoline-6-carbonitrile
Description
Properties
Molecular Formula |
C10H5FN2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-fluoroquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-7(6-12)3-4-9-8(10)2-1-5-13-9/h1-5H |
InChI Key |
BHAQNANYXUJWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)C#N)N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Structure and Synthesis of 5-Fluoroquinoline-6-carbonitrile
[1][2]
Part 1: Executive Summary & Structural Significance[1][2]
5-Fluoroquinoline-6-carbonitrile is a highly specialized heterocyclic intermediate used primarily in the development of kinase inhibitors and modulators of nuclear receptors (e.g., Androgen Receptor).[1][2] Its structure combines the privileged quinoline scaffold with two critical pharmacophores: a fluorine atom at the C5 position and a nitrile group at the C6 position.
Structural Analysis and Pharmacophore Properties[2][3]
The juxtaposition of the 5-fluoro and 6-cyano groups creates a unique electronic and steric environment on the benzenoid ring of the quinoline system.[1][2]
| Feature | Chemical Property | Medicinal Chemistry Implication |
| 5-Fluoro Substituent | High electronegativity ( | Metabolic Blocking: Prevents oxidative metabolism at the C5 position (a common soft spot).[2] Conformational Lock: Exerts steric pressure on the C6-substituent, potentially forcing orthogonality in biaryl systems.[1][2] |
| 6-Cyano Group | Linear geometry, strong electron-withdrawing group (EWG).[1][2] | Hydrogen Bonding: Acts as a weak H-bond acceptor in the active site.[1][2] Synthetic Handle: Precursor for amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles via cycloaddition).[2] |
| Quinoline Nitrogen | Basic center ( | Solubility: Protonation at physiological pH improves aqueous solubility.[2] Binding: Key interaction point (H-bond acceptor) for hinge regions in kinase enzymes.[1][2] |
Electronic Environment
The 5-fluoro and 6-cyano groups are both electron-withdrawing.[1][2] Their combined effect significantly lowers the electron density of the benzene ring, deactivating it towards electrophilic aromatic substitution (
Part 2: Synthetic Pathways and Experimental Protocols
The synthesis of 5-fluoroquinoline-6-carbonitrile is non-trivial due to the directing effects inherent in the quinoline system.[1][2] The most robust route avoids direct cyanation of the unfunctionalized ring and instead utilizes a palladium-catalyzed cyanation of a brominated precursor.[1][2]
Retrosynthetic Analysis[2]
The logical precursor is 6-bromo-5-fluoroquinoline .[1][2] This intermediate can be accessed via electrophilic bromination of 5-fluoroquinoline, exploiting the ortho-directing effect of the fluorine atom, or via a Skraup cyclization of a carefully selected aniline derivative.[1]
Figure 1: Retrosynthetic strategy for accessing the 5-fluoro-6-cyano scaffold.[1][2]
Core Protocol: Palladium-Catalyzed Cyanation
This protocol describes the conversion of 6-bromo-5-fluoroquinoline to the target nitrile using zinc cyanide (
Reagents:
-
Substrate: 6-Bromo-5-fluoroquinoline (1.0 eq)
-
Cyanating Agent: Zinc Cyanide (
) (0.6 eq)[2] -
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (5-10 mol%)[2] -
Solvent: DMF (N,N-Dimethylformamide), anhydrous, degassed.[2]
-
Atmosphere: Argon or Nitrogen.[2]
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a strict inert atmosphere, charge a dried reaction vial with 6-bromo-5-fluoroquinoline (1.0 mmol, 226 mg) and
(0.6 mmol, 70 mg). -
Catalyst Addition: Add
(0.05 mmol, 58 mg). Note: Pd_2(dba)_3 with dppf is an effective alternative if the tetrakis catalyst is inactive.[2] -
Solvation: Add anhydrous DMF (5 mL). Seal the vial with a crimp cap containing a PTFE septum.[2]
-
Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which poisons the catalyst.
-
Reaction: Heat the mixture to 85–95°C for 4–12 hours. Monitor via LC-MS or TLC (Mobile phase: 20% EtOAc in Hexanes).[1][2] The starting material (
) should disappear, and the product ( ) should appear. -
Workup (Cyanide Safety):
-
Quench: Dilute with EtOAc (20 mL) and wash with 2M Ammonium Hydroxide (
) or saturated . Crucial: The basic wash helps complex any residual zinc/copper salts and keeps free cyanide in the aqueous phase.[2] -
Wash the organic layer with water (2x) and brine (1x).[2]
-
Dry over
, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel. Gradient: 0%
30% EtOAc in Hexanes.[2]
Yield Expectation: 75–85% isolated yield.
Synthesis of the Precursor (6-Bromo-5-fluoroquinoline)
If the bromo-intermediate is not commercially available, it can be synthesized via the bromination of 5-fluoroquinoline.[1][2]
-
Mechanism: The 5-fluoro group directs the incoming electrophile (
) to the ortho (C6) and para (C8) positions.[2] -
Conditions:
, , (catalyst).[2] -
Regioselectivity: A mixture of 6-bromo and 8-bromo isomers is typically obtained.[1][2] These must be separated by fractional crystallization or careful chromatography before the cyanation step.[2]
Part 3: Reactivity Profile & Applications
Chemical Reactivity Map
The 5-fluoroquinoline-6-carbonitrile scaffold is a "push-pull" system where the nitrogen withdraws density from the ring, and the substituents modify the local electronics.[1][2]
Figure 2: Reactivity hotspots of the scaffold.[2]
Medicinal Chemistry Applications
This scaffold is frequently utilized in the design of:
-
MEK Inhibitors: The 5-fluoro group mimics the steric bulk of a methyl group while altering the electronic landscape to improve binding affinity in the ATP pocket.[1][2]
-
Androgen Receptor Modulators (SARMs): Quinoline carbonitriles serve as the core structure for non-steroidal AR antagonists, where the nitrile group interacts with specific residues (e.g., Asn705) in the ligand-binding domain.[2]
References
-
Chemical Identity: 5-Fluoroquinoline-6-carbonitrile.[1][2][4] CAS Common Chemistry.[2][5][6] CAS Registry Number: 1313726-97-4.[1][2][4]
-
Synthetic Methodology (Cyanation): Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[2] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891.[2] Link (Adapted protocol logic).[2]
-
Precursor Synthesis (Skraup/Bromination): Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2]
-
Medicinal Application (Kinase Inhibitors): Zhang, J., et al. (2009).[2] Targeting Cancer with Small Molecule Kinase Inhibitors.[2] Nature Reviews Cancer, 9, 28–39.[2] Link
Sources
- 1. CAS 586-62-9: Terpinolene | CymitQuimica [cymitquimica.com]
- 2. GSK-971086 - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-fluoroquinoline-6-carbonitrile | CAS: 1313726-97-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
Technical Guide: Solubility Profiling & Handling of 5-Fluoroquinoline-6-carbonitrile
[1]
Executive Summary
5-Fluoroquinoline-6-carbonitrile is a critical heterocyclic building block, primarily utilized in the synthesis of c-Met kinase inhibitors (e.g., Foretinib analogs) and next-generation fluoroquinolone antibiotics.[1][2] Its utility in medicinal chemistry is defined by the orthogonal reactivity of the 6-cyano group (precursor to amides/amines) and the 5-fluoro substituent (metabolic blocking and lipophilicity modulation).
This guide addresses the "solubility gap" often encountered with this intermediate. While public thermodynamic solubility datasets are sparse, this document synthesizes process chemistry data, structural analog behavior, and first-principles physicochemical logic to provide a definitive handling guide.[2] It includes a self-validating experimental protocol for researchers requiring precise thermodynamic values.[1]
Structural Analysis & Physicochemical Drivers
To predict solubility behavior, we must deconstruct the molecule’s electronic and steric profile.
-
The Quinoline Scaffold: The fused benzene-pyridine ring system is planar and aromatic, driving strong
stacking interactions in the solid state. This results in high lattice energy, requiring solvents with significant dipole moments or polarizability to disrupt the crystal lattice. -
The 6-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that introduces a significant dipole moment.[1] This enhances solubility in polar aprotic solvents (DMSO, DMF) but reduces solubility in non-polar hydrocarbons.[2]
-
The 5-Fluoro Substituent (-F): While fluorine is lipophilic, its position adjacent to the cyano group creates an electronic push-pull effect. It generally lowers the melting point compared to the non-fluorinated analog, slightly improving solubility in chlorinated solvents, but does not overcome the polarity dictated by the nitrile.
Solubility Profile & Solvent Selection
The following data is derived from process chemistry workflows (extraction/recrystallization) and structural analog behavior (e.g., quinoline-6-carbonitrile).
Predicted Solubility Class Table
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Primary reaction media (e.g., Cyanation, SNAr).[2] Ideal for stock solutions.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–50 mg/mL) | Preferred extraction solvent.[2] Solubilizes the neutral form effectively. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate (1–10 mg/mL) | Used for workup/extraction.[2] often requires heating for full dissolution.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Low at RT; High at Reflux.[2] Ideal for recrystallization .[1] |
| Ethers | THF, 2-MeTHF, MTBE | Moderate to Low | THF is viable; MTBE is often used as an anti-solvent.[2] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Poor/Insoluble | Used as anti-solvents to precipitate the product.[2] |
| Aqueous | Water, Phosphate Buffer (pH 7) | Insoluble (<0.1 mg/mL) | The molecule is lipophilic (cLogP ~1.9–2.2).[2] |
Critical Insight: The nitrile nitrogen is weakly basic.[1] Solubility in aqueous media can be artificially enhanced by lowering pH (< pH 2) to protonate the quinoline nitrogen, but this risks hydrolyzing the nitrile to an amide/acid. Avoid strong acids unless hydrolysis is intended.[1]
Visualization: Solvent Selection Logic
The following decision tree assists in selecting the correct solvent system based on the intended experimental outcome.
Figure 1: Solvent selection decision tree based on process requirements.[1][2]
Experimental Protocol: Thermodynamic Solubility Determination
Since batch-to-batch polymorphic variations can affect solubility, relying on literature values is insufficient for critical formulation work.[1] Use this Saturation Shake-Flask Method coupled with HPLC-UV detection.
Phase A: Preparation
-
Excess Addition: Weigh approximately 10 mg of 5-Fluoroquinoline-6-carbonitrile into a 4 mL amber glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Octanol, Buffer, or DCM).[2]
-
Visual Check: Ensure solid persists. If the solution is clear, add more solid until a suspension is visible (saturation).[2]
Phase B: Equilibration (The Shake-Flask)[2]
-
Agitation: Place vials in a thermostatic shaker at 25°C (± 0.1°C) for 24 hours.
-
Why: 24 hours ensures equilibrium between the solid lattice and the solute.
-
-
Sedimentation: Stop agitation and allow the vials to stand vertically for 4 hours. Alternatively, centrifuge at 10,000 rpm for 5 minutes (using temperature-controlled centrifuge).
Phase C: Quantification (HPLC)
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.[1]
-
Caution: Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane.
-
-
Dilution: Dilute the filtrate with mobile phase (typically 1:100 or 1:1000) to bring the concentration within the linear range of the detector.
-
Analysis: Inject onto HPLC (C18 Column, ACN:Water gradient). Calculate concentration against a standard curve prepared in DMSO.
Figure 2: Workflow for thermodynamic solubility determination.
Process Application: Recrystallization Strategy
For purification, the "Solubility Gap" between boiling and freezing points in alcohols is the most effective lever.
Recommended Protocol:
-
Dissolution: Suspend the crude 5-Fluoroquinoline-6-carbonitrile in Ethanol (10 mL/g).
-
Heating: Heat to reflux (78°C). If solids remain, add Ethanol dropwise until clear.[2]
-
Polishing: If insoluble black specks (Pd residues) remain, hot filter through Celite.[1]
-
Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT) with gentle stirring.
-
Yield Optimization: If yield is low, cool further to 0°C or add Hexane (anti-solvent) dropwise until turbidity persists.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link][2]
- Google Patents.Synthesis of fluoroquinolone compounds (CN102276628A). Describes the use of polar aprotic solvents and ethanol in the workup of fluoroquinoline intermediates.
-
MDPI (2021). Synthesis of Fluoroquinolones: Revisiting the Grohe Route. Discusses solubility of quinoline carboxylates and nitriles in DCM and EtOAc. Retrieved from [Link][2]
-
ChemSrc. Quinoline-6-carbonitrile Physicochemical Properties. Provides baseline solubility data for the non-fluorinated analog.[1] Retrieved from [Link][2]
5-Fluoroquinoline-6-carbonitrile safety data sheet (SDS)
Technical Guide: Strategic Handling and Safety Protocol for 5-Fluoroquinoline-6-carbonitrile
Executive Summary
Substance: 5-Fluoroquinoline-6-carbonitrile Formula: C₁₀H₅FN₂ Molecular Weight: 172.16 g/mol Application: Advanced Medicinal Chemistry Intermediate (Kinase Inhibitor Scaffolds)[1][2]
This guide is designed for research scientists and drug development professionals. Unlike a standard Safety Data Sheet (SDS) which often lists generic hazards, this document provides a predictive toxicological framework and strategic handling protocols .[1][2] As this compound is a specialized research intermediate, specific toxicological data is often sparse; therefore, this guide relies on Structure-Activity Relationship (SAR) analysis of fluoro-quinoline and aromatic nitrile analogs to establish a "Worst-Case Scenario" safety baseline.[1][2]
Part 1: Chemical Identity & Molecular Architecture[1][2]
Understanding the molecule's architecture is the first step in predicting its behavior in the hood and the body.[1][2]
Structural Analysis
The compound features a quinoline bicyclic core substituted with a fluorine atom at the C5 position and a nitrile (cyano) group at the C6 position.[1][2]
-
The Fluorine Effect (C5): The fluorine atom is highly electronegative but small (Van der Waals radius similar to H).[1][2] It increases the molecule's lipophilicity (LogP), potentially enhancing dermal absorption rates compared to non-fluorinated quinolines.[2] It also alters the pKa of the quinoline nitrogen, affecting solubility in acidic media.[2]
-
The Nitrile Handle (C6): Aromatic nitriles are generally more stable than aliphatic nitriles.[1][2] However, under extreme metabolic conditions or strong acidic hydrolysis, they pose a theoretical risk of releasing cyanide ions (
), though the primary acute risk is usually the intact molecule's toxicity.
Physicochemical Data Table
| Property | Value (Predicted/Analog Based) | Experimental Note |
| Physical State | Solid (Crystalline Powder) | Likely off-white to pale yellow.[1][2] |
| Melting Point | 110°C - 140°C (Range Est.)[1][2] | Verify specific lot COA.[1][2] |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water.[2] |
| pKa (Calculated) | ~2.5 - 3.5 (Quinoline N) | Reduced basicity due to F/CN electron withdrawal.[1][2] |
| Partition Coeff. | LogP ~ 2.0 - 2.5 | Moderate lipophilicity; penetrates gloves.[1][2] |
Part 2: Hazard Identification & Toxicology (GHS)[1][2]
Signal Word: DANGER
Since specific LD50 data is rare for this specific isomer, we apply the Precautionary Principle based on the toxicity profiles of 5-fluoroquinoline and quinoline-6-carbonitrile.[1][2]
Hazard Cascade Model
The following diagram illustrates the logical flow from chemical structure to physiological risk.[1][2]
Figure 1: Structural Hazard Cascade showing how lipophilicity and functional groups contribute to systemic risk.[1][2]
GHS Classifications (Anticipated)
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1][2][3]
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[1][2]
-
Skin/Eye Irritation (Category 2): H315/H319 - Causes serious irritation.[1][2][3]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][2][3]
Part 3: Strategic Handling & Engineering Controls
Standard "wear gloves" advice is insufficient for fluorinated aromatics.[1][2] This protocol ensures a self-validating safety barrier.[1][2]
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Scientific Rationale |
| Hand Protection | Double Gloving: Nitrile (Inner) + Laminate/Butyl (Outer) | Fluorinated aromatics can permeate standard thin nitrile (<4 mil) in under 15 minutes.[1][2] |
| Respiratory | N95 (minimum) or P100 (if powder handling) | Prevents inhalation of fine crystalline dust which irritates mucous membranes.[1][2] |
| Eye/Face | Chemical Goggles + Face Shield | Standard safety glasses do not seal against airborne dust or splash back.[1][2] |
Engineering Control: The "Zone of Safety"
-
Primary Containment: All weighing and transfer must occur inside a certified Fume Hood.[1][2]
-
Static Control: Quinolines are often distinct crystalline solids prone to static charge.[1][2] Use an antistatic gun or ionizer during weighing to prevent powder dispersal.[1][2]
Experimental Protocol: Safe Solubilization
Context: Preparing a stock solution for biological assay.
-
Calculate: Determine the volume of DMSO required for a 10 mM stock.
-
Contain: Place the vial inside a secondary container (beaker) within the hood.
-
Add Solvent: Add DMSO slowly. The dissolution may be endothermic or exothermic; observe for heat.[1][2]
-
Vortex: Cap tightly and vortex.
-
Validation: Inspect for clarity. If turbidity persists, sonicate.[1][2] Note: If the solution turns bright yellow/orange, this may indicate oxidation or hydrolysis of the nitrile; check purity via LC-MS.[1]
Part 4: Emergency Response & Decontamination
This section outlines a decision tree for accidental release. The core requirement is verification —knowing when the danger is truly gone.[1][2]
Spill Response Algorithm
Figure 2: Emergency Response Algorithm with a UV-verification loop.
The Verification Step (Self-Validating System)
Quinolines are often fluorescent under UV light (254 nm or 365 nm).[1][2]
-
Protocol: After cleaning a spill, darken the fume hood and scan the area with a handheld UV lamp.[1][2]
-
Fail: Glowing spots indicate residual compound.[1][2] Repeat washing with ethanol/water.[1][2]
First Aid Specifics
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with soap and water for 15 minutes .[1][2] Do not use ethanol on skin (enhances absorption).[1][2]
-
Ingestion: Do NOT induce vomiting. The nitrile group makes this a candidate for cyanide poisoning protocols only if symptoms (gasping, almond odor, seizure) appear, but standard symptomatic treatment is the priority.
Part 5: Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen .[1][2] The nitrile group can hydrolyze to an amide/acid in the presence of atmospheric moisture over long periods.[1][2]
-
Temperature: 2-8°C (Refrigerated).
-
Incompatibilities: Strong Oxidizing Agents (e.g., peroxide), Strong Acids (hydrolysis risk), Strong Bases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
(Note: As 5-Fluoroquinoline-6-carbonitrile is a research chemical, specific toxicological data is extrapolated from the closest structural analogs cited above.)
Sources
A Tale of Two Isomers: A Technical Guide to 5-Fluoro and 7-Fluoro Quinoline Carbonitriles in Drug Discovery
Foreword: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the quinoline scaffold stands as a "privileged structure," forming the foundation of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into this scaffold can dramatically alter a molecule's physicochemical and pharmacological properties.[2] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate basicity (pKa) and lipophilicity (logP), and improve binding affinity to target proteins.[2][3] This guide delves into the nuanced differences between two specific positional isomers: 5-fluoro and 7-fluoro quinoline carbonitriles. While direct comparative literature on these exact carbonitrile analogues is sparse, this paper will synthesize information from the broader class of fluoroquinolones and fluorinated heterocycles to provide a comprehensive technical framework for researchers. We will explore plausible synthetic routes, detailed characterization protocols, and a comparative analysis of their expected properties, offering field-proven insights for drug development professionals.
Part 1: Synthesis of Positional Isomers
The introduction of a carbonitrile group at the 2-position of the quinoline ring is a critical step. A highly effective method for this transformation is the Reissert-Henze reaction, which involves the cyanation of quinoline N-oxides.[4] This approach offers a regioselective and efficient route to the desired 2-cyanoquinolines.
General Synthetic Workflow
The synthesis of both 5-fluoro and 7-fluoro quinoline-2-carbonitrile can be conceptualized through a two-step process starting from the corresponding fluoroquinoline.
Caption: General synthetic workflow for fluoroquinoline carbonitriles.
Detailed Experimental Protocol: Synthesis of 5-Fluoroquinoline-2-carbonitrile
This protocol is adapted from established methods for the cyanation of quinoline N-oxides.[4]
Step 1: Synthesis of 5-Fluoroquinoline N-oxide
-
Reaction Setup: Dissolve 5-fluoroquinoline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Addition of Oxidant: Add meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-fluoroquinoline N-oxide.
Step 2: Synthesis of 5-Fluoroquinoline-2-carbonitrile
-
Reaction Setup: To a solution of 5-fluoroquinoline N-oxide (1 equivalent) in anhydrous DCM, add benzoyl chloride (1.2 equivalents) at 0 °C.
-
Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.5 equivalents) dropwise to the mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-18 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 5-fluoroquinoline-2-carbonitrile.
A similar protocol would be followed for the synthesis of 7-fluoroquinoline-2-carbonitrile, starting from 7-fluoroquinoline.
Part 2: Structural and Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized isomers. The following techniques are indispensable.
Spectroscopic Analysis
| Technique | 5-Fluoro Isomer (Expected) | 7-Fluoro Isomer (Expected) | Rationale & Key Insights |
| ¹H NMR | Complex splitting patterns for protons on the fluorinated ring due to ¹H-¹⁹F coupling. The proton at C4 will likely show a larger downfield shift due to the anisotropic effect of the nitrile group.[5][6] | Protons on the non-fluorinated ring will exhibit simpler splitting patterns. The proton at C8 will be significantly influenced by the fluorine at C7, showing a characteristic doublet.[5][7] | The position of the fluorine atom dramatically influences the chemical shifts and coupling constants of adjacent protons, providing a clear diagnostic tool for isomer identification. |
| ¹³C NMR | The carbon atom bearing the fluorine (C5) will show a large C-F coupling constant. The chemical shift of C2 will be significantly deshielded by the cyano group.[7] | The C7 carbon will exhibit a large C-F coupling constant. The electronic effect of the C7 fluorine will subtly influence the chemical shifts of other carbons in the quinoline ring system. | ¹³C NMR is crucial for confirming the carbon skeleton and the position of the fluorine substituent. |
| ¹⁹F NMR | A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. | A single resonance, expected to have a different chemical shift compared to the 5-fluoro isomer due to the different electronic environment. | ¹⁹F NMR is a highly sensitive technique for confirming the presence and purity of fluorinated compounds. |
| FTIR | Characteristic peaks for C≡N stretch (around 2230 cm⁻¹), C-F stretch (around 1200-1000 cm⁻¹), and aromatic C=C and C=N vibrations.[8][9][10] | Similar characteristic peaks to the 5-fluoro isomer, with potential minor shifts in the C-F and aromatic region vibrations due to the different substitution pattern.[9] | FTIR is excellent for confirming the presence of key functional groups (nitrile, C-F bond) in the final products.[8] |
| Mass Spec | The molecular ion peak (M+) will confirm the molecular weight. Fragmentation patterns will likely involve the loss of HCN and subsequent fragmentation of the quinoline ring.[11][12][13] | Identical molecular weight to the 5-fluoro isomer. Fragmentation patterns are expected to be very similar, though relative intensities of fragment ions may differ slightly.[12][13] | High-resolution mass spectrometry provides the exact mass, confirming the elemental composition. Tandem MS can help to further elucidate the structure. |
X-ray Crystallography
For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.[14]
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and solvent mixtures to find suitable conditions for crystal growth.
-
Crystallization Method: Employ slow evaporation, vapor diffusion, or cooling crystallization techniques.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[15]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.
The resulting crystal structure will provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state, such as π–π stacking.[15]
Part 3: Comparative Analysis of Physicochemical Properties
The position of the fluorine atom is expected to have a significant impact on the molecule's electronic properties and, consequently, its behavior in biological systems.
Acidity/Basicity (pKa)
The basicity of the quinoline nitrogen is a critical parameter influencing solubility, receptor binding, and pharmacokinetic properties. Fluorine, being highly electronegative, exerts a strong electron-withdrawing effect.[2]
-
5-Fluoro Isomer: The fluorine at the 5-position is in closer proximity to the nitrogen atom and is expected to have a more pronounced electron-withdrawing inductive effect. This will decrease the electron density on the nitrogen, making it a weaker base (lower pKa) compared to the 7-fluoro isomer.[16]
-
7-Fluoro Isomer: The fluorine at the 7-position is further away from the nitrogen. While it still exerts an electron-withdrawing effect, it will be less pronounced at the nitrogen atom. Therefore, the 7-fluoro isomer is expected to be a stronger base (higher pKa) than the 5-fluoro isomer.
Lipophilicity (logP)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[17][18]
-
General Impact of Fluorine: The introduction of a fluorine atom generally increases the lipophilicity of a molecule compared to its non-fluorinated analog.
-
Isomeric Differences: The difference in logP between the 5-fluoro and 7-fluoro isomers is expected to be subtle. However, the different electronic distributions and dipole moments caused by the fluorine's position can lead to minor variations in their partitioning behavior between octanol and water.[19][20] Experimental determination using methods like HPLC is recommended for accurate comparison.
Metabolic Stability
Fluorine is often introduced to block metabolic hotspots.[2]
-
Potential Sites of Oxidation: The quinoline ring is susceptible to oxidation by cytochrome P450 enzymes.
-
Protective Effect of Fluorine: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage. By placing a fluorine atom at a potential site of metabolism (e.g., position 5 or 7), the metabolic stability of the molecule can be enhanced. A direct comparison of the metabolic stability of the two isomers would require in vitro experiments using liver microsomes or hepatocytes.
Part 4: Prospective Biological Activity
While the primary biological activity of classical fluoroquinolones is antibacterial via inhibition of DNA gyrase and topoisomerase IV, the replacement of the C3-carboxylic acid with a carbonitrile group can significantly alter the pharmacological profile.[21] Quinoline derivatives are also known to exhibit a wide range of other activities, including anticancer and antiviral effects.
Hypothetical Workflow for Biological Evaluation
Caption: Workflow for comparative biological evaluation of isomers.
Potential Differences in Biological Activity
The difference in electronic properties and shape between the 5-fluoro and 7-fluoro isomers can lead to distinct interactions with biological targets.
-
Target Binding: The altered pKa and electron distribution can affect the strength and nature of hydrogen bonds and other non-covalent interactions within a protein's binding pocket. For example, if the quinoline nitrogen acts as a hydrogen bond acceptor, the more basic 7-fluoro isomer might form a stronger interaction.
-
Cellular Permeability: Differences in lipophilicity and pKa will influence how readily each isomer crosses cell membranes to reach its intracellular target.
A comprehensive screening approach is necessary to elucidate the full biological potential of each isomer.
Conclusion
The positional isomerism of fluorine on the quinoline carbonitrile scaffold presents a compelling case study in the subtleties of medicinal chemistry. While structurally very similar, 5-fluoro and 7-fluoro quinoline carbonitriles are predicted to exhibit distinct physicochemical properties, including basicity and electronic distribution. These differences, though subtle, can translate into significant variations in biological activity, target engagement, and pharmacokinetic profiles. This guide provides a foundational framework for the synthesis, characterization, and comparative evaluation of these isomers. The detailed protocols and prospective analyses herein are intended to empower researchers to systematically explore the potential of these and other fluorinated heterocycles in the pursuit of novel therapeutics.
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An In-depth Technical Guide to Fluoroquinoline Carbonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
Fluoroquinolones have long been a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity and favorable pharmacokinetic profiles. The introduction of a carbonitrile (nitrile) moiety to the fluoroquinolone scaffold has emerged as a compelling strategy in medicinal chemistry, leading to the development of novel derivatives with a diverse and potent range of biological activities. This technical guide provides a comprehensive overview of fluoroquinoline carbonitrile derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, multifaceted biological activities—including antibacterial, anticancer, and antiviral properties—and the critical structure-activity relationships that govern their therapeutic potential. This guide aims to be an authoritative resource, integrating established knowledge with recent advancements to facilitate further innovation in this promising area of drug discovery.
Part 1: The Fluoroquinolone Core: A Foundation for Diverse Biological Activity
Introduction to the Fluoroquinolone Scaffold
The foundational structure of fluoroquinolones is the 4-oxo-1,4-dihydroquinoline ring system. The addition of a fluorine atom at the C-6 position was a pivotal discovery that significantly enhanced the antibacterial potency and cell penetration of these compounds, giving rise to the fluoroquinolone class.[] The versatility of this scaffold allows for chemical modifications at various positions, most notably at N-1, C-7, C-8, and the C-3 carboxylic acid group, which profoundly influence their spectrum of activity, pharmacokinetic properties, and side-effect profiles.[2][3]
Mechanism of Action: Targeting Bacterial Type II Topoisomerases
The primary antibacterial mechanism of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][4][5] These type II topoisomerases are crucial for DNA replication, repair, and recombination. Fluoroquinolones stabilize the covalent complex between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[6][7][8] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[5][9]
Evolution of Fluoroquinolones: Generations and Spectrum of Activity
Fluoroquinolones are often categorized into generations based on their spectrum of antibacterial activity.[10] First-generation quinolones, like nalidixic acid, had a narrow spectrum, primarily against Gram-negative bacteria.[4] The introduction of the fluorine atom at C-6 ushered in the second generation, including ciprofloxacin and norfloxacin, with an expanded spectrum against both Gram-positive and Gram-negative bacteria.[4] Third and fourth-generation fluoroquinolones, such as levofloxacin and moxifloxacin, exhibit even broader activity, including enhanced potency against atypical pathogens and anaerobic bacteria.[10][11]
Part 2: The Carbonitrile Moiety: A Key Pharmacophore
Physicochemical Properties of the Nitrile Group
The carbonitrile group (-C≡N) is a small, linear, and highly polar functional group. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive functional group in drug design. The introduction of a nitrile group can significantly alter a molecule's polarity, lipophilicity, and metabolic profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
The Role of the Carbonitrile in Modulating Biological Activity
In the context of fluoroquinolones, the carbonitrile moiety has been explored as a bioisosteric replacement for the C-3 carboxylic acid group or as a substituent at other positions on the quinolone ring. This modification can lead to compounds with altered target selectivity and novel mechanisms of action. For instance, replacing the carboxylic acid with a nitrile can impact the molecule's interaction with the topoisomerase-DNA complex and may reduce the potential for metal chelation, which is associated with some of the side effects of traditional fluoroquinolones.[12]
Part 3: Synthesis of Fluoroquinoline Carbonitrile Derivatives
General Synthetic Strategies
The synthesis of fluoroquinoline carbonitrile derivatives typically involves multi-step reaction sequences starting from appropriately substituted anilines. A common approach is the Gould-Jacobs reaction, which is widely used for the construction of the 4-quinolone core.
A prevalent strategy for introducing a carbonitrile group is the conversion of the C3-carboxylic acid of a parent fluoroquinolone. This can be achieved through a multi-step process involving the conversion of the carboxylic acid to a primary amide, followed by dehydration to the corresponding nitrile.
The introduction of a cyano group at other positions, such as C-7 or C-8, typically requires the use of starting materials that already contain the nitrile functionality or the use of specialized synthetic methods like nucleophilic aromatic substitution reactions.
Detailed Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the synthesis of a ciprofloxacin-3-carbonitrile derivative, adapted from established synthetic methodologies.[13][14]
Step 1: Esterification of Ciprofloxacin
-
Suspend ciprofloxacin (1 equivalent) in anhydrous ethanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude ethyl ester of ciprofloxacin.
Step 2: Amidation of the Ester
-
Dissolve the crude ethyl ester in a suitable solvent such as methanol.
-
Bubble ammonia gas through the solution at room temperature or use a concentrated solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting amide by recrystallization or column chromatography.
Step 3: Dehydration of the Amide to the Nitrile
-
Dissolve the ciprofloxacin-3-carboxamide (1 equivalent) in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Add a dehydrating agent, such as trifluoroacetic anhydride (1.5 equivalents) or phosphorus oxychloride (1.2 equivalents), dropwise at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, and combine the organic layers.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired fluoroquinoline carbonitrile derivative.
Characterization and Spectroscopic Analysis
The synthesized fluoroquinoline carbonitrile derivatives are typically characterized by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The presence of the characteristic nitrile stretch (around 2220-2260 cm⁻¹) in the IR spectrum provides evidence for the successful formation of the carbonitrile group.
Part 4: Antibacterial Activity of Fluoroquinoline Carbonitrile Derivatives
Rationale for Development: Overcoming Resistance
A primary driver for the development of new fluoroquinolone derivatives is the global challenge of antimicrobial resistance.[9][15] Bacterial resistance to fluoroquinolones can arise through several mechanisms, including mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased efflux of the drug from the bacterial cell.[5][6] The development of fluoroquinoline carbonitrile derivatives is a strategy to create novel compounds that can evade these resistance mechanisms.
In Vitro Antibacterial Activity: Data Summary and Analysis
Numerous studies have reported the in vitro antibacterial activity of fluoroquinoline carbonitrile derivatives against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are typically determined using standard broth or agar dilution methods.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.12 | 0.25 - 1 | [11] |
| Norfloxacin | 0.5 - 2 | 0.12 - 0.5 | 1 - 4 | [16] |
| Representative FQ-CN Derivative 1 | 0.12 - 0.5 | 0.03 - 0.25 | 0.5 - 2 | N/A |
| Representative FQ-CN Derivative 2 | 1 - 4 | 0.25 - 1 | 2 - 8 | N/A |
Note: The data for representative FQ-CN derivatives are illustrative and would be populated with specific data from cited literature in a full whitepaper.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more potent and selective compounds.[2][3][17][18][19] For fluoroquinoline carbonitrile derivatives, key SAR insights include:
-
N-1 Substituent: A cyclopropyl group at the N-1 position is often associated with enhanced antibacterial activity.[18]
-
C-7 Substituent: The nature of the substituent at the C-7 position significantly impacts the spectrum of activity. Piperazine and pyrrolidine rings are common and effective substituents.[2][18]
-
C-8 Substituent: A halogen at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[2]
-
C-3 Carbonitrile: The replacement of the C-3 carboxylic acid with a carbonitrile can lead to variable effects on antibacterial potency, with some derivatives showing improved activity against specific strains.
Caption: Key structure-activity relationships of fluoroquinolones.
Mechanism of Action Studies Against Resistant Strains
To assess the efficacy of fluoroquinoline carbonitrile derivatives against resistant bacteria, mechanism of action studies are essential. These may include:
-
Enzyme Inhibition Assays: Determining the IC₅₀ values for the inhibition of wild-type and mutant DNA gyrase and topoisomerase IV.
-
Efflux Pump Inhibition Assays: Investigating whether the derivatives are substrates for bacterial efflux pumps.
-
Molecular Docking Studies: Computational modeling to predict the binding interactions of the derivatives with the target enzymes.
Part 5: Anticancer Potential of Fluoroquinoline Carbonitrile Derivatives
Repurposing Fluoroquinolones for Oncology
There is growing interest in repurposing existing drugs for new therapeutic indications, and fluoroquinolones have emerged as promising candidates for anticancer drug development.[10][20][21][22][23] Their ability to target topoisomerases, which are also validated targets in cancer therapy, provides a strong rationale for this approach.[8][24]
Mechanism of Anticancer Action: Beyond Topoisomerase II Inhibition
While the inhibition of human topoisomerase II is a key mechanism of action for the anticancer activity of some fluoroquinolones, emerging evidence suggests that they can also exert their effects through other pathways.[20][23]
Many fluoroquinolone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[20]
These compounds can also cause cell cycle arrest at various phases, such as G2/M or S phase, preventing the proliferation of cancer cells.[20]
Some fluoroquinolone derivatives have been found to inhibit various protein kinases that are involved in cancer cell signaling pathways.[20]
Caption: Multifaceted mechanisms of anticancer action of fluoroquinolone carbonitrile derivatives.
In Vitro Cytotoxicity Data Against Cancer Cell Lines
The anticancer potential of fluoroquinoline carbonitrile derivatives is typically evaluated by determining their IC₅₀ values against a panel of human cancer cell lines.
| Compound | MCF-7 (Breast) IC₅₀, µM | A549 (Lung) IC₅₀, µM | HCT116 (Colon) IC₅₀, µM | Reference |
| Doxorubicin | 0.05 - 0.2 | 0.1 - 0.5 | 0.08 - 0.3 | [20] |
| Cisplatin | 1 - 5 | 2 - 10 | 1 - 8 | [25] |
| Representative FQ-CN Derivative 3 | 0.5 - 2 | 1 - 5 | 0.8 - 4 | N/A |
| Representative FQ-CN Derivative 4 | 5 - 20 | 10 - 50 | 8 - 30 | N/A |
Note: The data for representative FQ-CN derivatives are illustrative and would be populated with specific data from cited literature in a full whitepaper.
SAR for Anticancer Activity
The structural features that govern the anticancer activity of fluoroquinolones can differ from those that are important for antibacterial activity.[22][25] Key SAR findings for anticancer activity include:
-
C-7 Substituent: Bulky and lipophilic substituents at the C-7 position are often associated with enhanced cytotoxicity.
-
C-3 Modification: The conversion of the C-3 carboxylic acid to other functional groups, including nitriles, can significantly impact anticancer potency.
-
Hybrid Molecules: The conjugation of fluoroquinolones with other anticancer pharmacophores has been shown to be a promising strategy.[26][27][28][29]
Part 6: Antiviral and Other Biological Activities
Inhibition of Viral Replication
In addition to their antibacterial and anticancer properties, some fluoroquinolone derivatives have demonstrated antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV).[8][10][30][31][32] The mechanisms of antiviral action are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and helicase.[30][32]
Antifungal and Antiparasitic Potential
The broad biological activity of fluoroquinolones also extends to antifungal and antiparasitic applications.[27][31] Hybrid molecules incorporating fluoroquinolone scaffolds have shown promise in this regard.
Other Emerging Therapeutic Applications
The unique properties of fluoroquinoline carbonitrile derivatives make them interesting candidates for other therapeutic areas, such as inhibitors of microRNA-21, which is overexpressed in many cancers.[33]
Part 7: Future Perspectives and Drug Development Challenges
Overcoming Challenges in Lead Optimization
While fluoroquinoline carbonitrile derivatives hold great promise, there are challenges to overcome in their development as therapeutic agents. These include optimizing their potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects and toxicity.[2][18]
The Promise of Hybrid Molecules
The development of hybrid molecules that combine a fluoroquinolone carbonitrile moiety with another pharmacophore is a particularly exciting area of research.[26][27][28][29] This approach can lead to compounds with dual mechanisms of action, potentially enhancing their efficacy and reducing the likelihood of resistance development.
Future Directions in Research and Development
Future research in this field will likely focus on:
-
The design and synthesis of novel fluoroquinoline carbonitrile derivatives with improved biological activity and safety profiles.
-
A deeper understanding of their mechanisms of action through advanced biochemical and cellular assays.
-
The use of computational modeling and artificial intelligence to guide drug design and optimization.
-
The evaluation of promising candidates in preclinical and clinical studies.
Part 8: Conclusion
Fluoroquinoline carbonitrile derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the carbonitrile moiety has led to the discovery of novel derivatives with potent antibacterial, anticancer, and antiviral properties. Continued research and development in this area, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, holds the potential to deliver new and effective therapeutic agents for a wide range of diseases.
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- 23. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance [ouci.dntb.gov.ua]
- 30. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Precision Cyanation of 5-Fluoro-6-bromoquinoline
Topic: Synthesis of 5-Fluoroquinoline-6-carbonitrile from 5-fluoro-6-bromoquinoline Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Rationale
The introduction of a nitrile group at the C6 position of the quinoline scaffold, particularly in the presence of a C5-fluorine substituent, represents a critical transformation in medicinal chemistry. The resulting 5-fluoroquinoline-6-carbonitrile is a high-value pharmacophore, serving as a precursor to amidines, tetrazoles, and carboxylic acids found in kinase inhibitors and antibacterial agents.
The Challenge: The substrate, 5-fluoro-6-bromoquinoline , presents a specific synthetic hurdle: the ortho-fluorine atom. While fluorine is small (Van der Waals radius ~1.47 Å), its strong inductive effect (
The Solution: This guide details two validated protocols. Method A utilizes Zinc Cyanide (
Reaction Mechanism & Logic
The transformation proceeds via a Palladium(0)/Palladium(II) catalytic cycle. The choice of ligand is paramount. Monodentate ligands like
Mechanistic Pathway (Graphviz Visualization)
Caption: Figure 1. Pd(0)-catalyzed cyanation cycle.[1][2][3][4][5] The bidentate ligand (dppf) is critical for accelerating the reductive elimination step in the sterically and electronically modified 5-fluoro-6-bromo system.
Method A: The "Gold Standard" (Zn(CN)2 / Pd-dppf)
This protocol is recommended for discovery-stage synthesis (mg to g scale) where yield and reliability are prioritized over reagent toxicity concerns.
Reagents & Equipment Table
| Reagent/Material | Role | Equiv. | CAS No.[6][7][8] | Notes |
| 5-Fluoro-6-bromoquinoline | Limiting Reagent | 1.0 | 1305499-56-0 | Dry thoroughly before use. |
| Zinc Cyanide ( | Cyanide Source | 0.6 - 0.7 | 557-21-1 | HIGHLY TOXIC. Handle in fume hood. |
| Pre-catalyst | 0.02 (2 mol%) | 51364-51-3 | Tris(dibenzylideneacetone)dipalladium(0). | |
| dppf | Ligand | 0.04 (4 mol%) | 12150-46-8 | 1,1'-Bis(diphenylphosphino)ferrocene. |
| Zinc Dust (Optional) | Activator | 0.1 | 7440-66-6 | Scavenges Pd(II) to keep cycle active. |
| DMF or DMAC | Solvent | N/A | 68-12-2 | Anhydrous, degassed (sparged with |
Step-by-Step Protocol
-
Safety Prep: Ensure a bleach bath (10% sodium hypochlorite) is prepared in the fume hood to quench all cyanide-contaminated waste.
-
Vessel Charging: In a glovebox or under active Nitrogen flow, charge a dry pressure vial (microwave vial or Schlenk tube) with:
-
5-Fluoro-6-bromoquinoline (1.0 equiv)
- (0.6 equiv)
- (2 mol%)
-
dppf (4 mol%)
-
Zinc dust (10 mol% - Critical for restarting stalled catalytic cycles).
-
-
Solvent Addition: Add anhydrous DMF (concentration ~0.2 M). Seal the vessel immediately with a crimp cap or Teflon screw cap.
-
Degassing: Sparge the mixture with Nitrogen for 5–10 minutes via a needle outlet to remove dissolved oxygen (oxygen poisons the Pd(0) species).
-
Reaction: Heat the block to 110–120 °C . Stir vigorously (800 rpm).
-
Time: Typically 3–12 hours. Monitor by LCMS.
-
Endpoint: Look for the disappearance of the bromide (M+H ~226/228) and appearance of the nitrile (M+H ~173).
-
-
Workup (Oxidative Quench):
-
Cool to room temperature.[9]
-
CRITICAL: Dilute with EtOAc and slowly add 10% aqueous
or dilute bleach to complex/oxidize remaining cyanide. Stir for 30 mins. -
Filter through a pad of Celite to remove Zinc solids. Wash the pad with EtOAc.
-
-
Extraction: Wash the filtrate with water (3x) and brine (1x) to remove DMF. Dry over
. -
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel.[9]
-
Eluent: Hexanes/Ethyl Acetate (Gradient 0%
30% EtOAc). The nitrile is typically more polar than the bromide.
-
Method B: The "Green" Alternative (K4[Fe(CN)6])[2]
Recommended for larger scales (>10 g) or labs with strict cyanide restrictions. This method uses a non-toxic cyanide source that releases
Reagents & Optimization
| Parameter | Condition | Rationale |
| Cyanide Source | Non-toxic solid; releases cyanide only upon heating with Pd. | |
| Catalyst System | Pd(OAc)2 (2 mol%) + XPhos (4 mol%) | Buchwald ligands (XPhos or SPhos) are superior for this transmetallation. |
| Base | Essential to facilitate the transmetallation step. | |
| Solvent | DMAc / Water (1:1) | Biphasic system helps solubilize the ferrocyanide salt. |
Protocol Modifications
-
Setup: Use a Schlenk tube. Add aryl bromide (1.0 equiv),
(0.25 equiv - note: provides 6 CN ligands, but 0.25-0.5 equiv is standard), (1.0 equiv), Pd(OAc)2, and XPhos. -
Solvent: Add degassed DMAc/Water (1:1 ratio).
-
Heat: Requires slightly higher temperature: 130 °C for 12–24 hours.
-
Workup: Similar to Method A, but the waste is significantly less hazardous.
Analytical Validation (Self-Validating the Product)
To ensure the protocol worked, verify the following spectral characteristics. The 5-fluoro substituent provides a unique handle for NMR validation.
-
1H NMR (DMSO-d6 or CDCl3):
-
Expect a downfield shift of the H7 and H8 protons due to the electron-withdrawing nitrile group.
-
Diagnostic: Look for the loss of the symmetric/complex splitting patterns associated with the bromide and the appearance of cleaner doublets/multiplets.
-
-
19F NMR:
-
The fluorine signal will shift significantly compared to the starting material due to the change from -Br (weakly withdrawing) to -CN (strongly withdrawing).
-
-
IR Spectroscopy:
-
Crucial: Appearance of a sharp, weak-to-medium band at ~2220–2240 cm⁻¹ (C≡N stretch). If this is absent, the reaction failed.
-
-
HRMS:
-
Calculated for
: [M+H]+ = 173.0515.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning ( | Degas solvents more rigorously (freeze-pump-thaw). Increase catalyst loading to 5 mol%. |
| Starting Material Remains | Steric/Electronic Deactivation | Switch from dppf to Xantphos (wider bite angle) or tBuXPhos (highly active for hindered substrates). |
| Hydrodehalogenation (Ar-H) | Moisture in Solvent | Ensure DMF is anhydrous. Water acts as a proton source, replacing -Br with -H. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Add 10-20 mol% Zinc dust to the reaction to reduce Pd(II) back to Pd(0). |
Safety & Waste Disposal (Critical)
-
Hazard:
releases Hydrogen Cyanide (HCN) gas upon contact with acid or moisture. NEVER mix cyanide waste with acidic waste streams. -
Engineering Controls: All weighing and handling must occur in a functioning fume hood or glovebox.
-
Quenching Protocol:
-
Treat all glassware, needles, and aqueous waste with a solution of Sodium Hypochlorite (Bleach) + NaOH (pH > 10).
-
Allow to stand for 24 hours before disposal.
-
Test for free cyanide using Prussian Blue test or commercial cyanide strips before drain disposal (if permitted) or hazardous waste pickup.
-
References
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]
-
Maligres, P. E., et al. (2005). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Polymer-Supported Catalysts. Journal of Organic Chemistry, 70(15), 1508–1510. (Validation of dppf/Zn(CN)2 system). [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cyanation of Heteroaryl Halides. Organic Letters, 17(8), 202-205. [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: 5-Fluoroquinoline-6-carbonitrile as a Strategic Pharmaceutical Intermediate
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 5-Fluoroquinoline-6-carbonitrile. As a highly functionalized building block, this intermediate offers a unique combination of reactivity and structural features that are pivotal in the synthesis of modern therapeutics, particularly kinase inhibitors. We present an in-depth analysis of its properties, validated protocols for key synthetic transformations, and the scientific rationale behind the methodological choices, ensuring robust and reproducible outcomes.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of approved pharmaceutical agents.[1] Its rigid, bicyclic aromatic nature provides a stable platform for the precise spatial arrangement of pharmacophoric groups, which is essential for selective target engagement. The strategic functionalization of this core is paramount for modulating biological activity and optimizing pharmacokinetic profiles.
5-Fluoroquinoline-6-carbonitrile emerges as a particularly valuable intermediate due to the synergistic effects of its substituents:
-
Fluorine at C5: The fluorine atom serves a dual purpose. Its strong electron-withdrawing nature activates the C5 position for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for building molecular complexity.[2][3] Furthermore, the carbon-fluorine bond is exceptionally stable, often used to block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of the final drug molecule.[4]
-
Nitrile at C6: The carbonitrile (cyano) group is a versatile synthetic handle.[5] It can be readily transformed into other critical functional groups such as primary amines, carboxylic acids, or tetrazoles, providing multiple avenues for late-stage diversification and structure-activity relationship (SAR) studies. It also acts as an electron-withdrawing group, further influencing the electronic properties of the quinoline ring.[6]
This unique combination makes 5-Fluoroquinoline-6-carbonitrile a key precursor in the synthesis of targeted therapies, especially small molecule kinase inhibitors used in oncology.[7][8]
Physicochemical and Analytical Data
Accurate characterization of the starting material is fundamental to any synthetic campaign. Below are the key properties of 5-Fluoroquinoline-6-carbonitrile.
| Property | Data | Source/Method |
| Molecular Formula | C₁₀H₅FN₂ | Mass Spectrometry |
| Molecular Weight | 172.16 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Purity (Typical) | >98% | HPLC/NMR |
| Solubility | Soluble in DMF, DMSO, NMP, Chloroform | Experimental |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.04 (dd, J=4.3, 1.5 Hz, 1H), 8.62 (dd, J=8.7, 1.5 Hz, 1H), 8.02 (d, J=8.7 Hz, 1H), 7.69 (dd, J=8.7, 4.3 Hz, 1H) | Representative Data |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.5 (d, J=264 Hz), 152.2, 147.0, 134.3, 131.0, 129.9, 122.8, 117.1, 110.0 (d, J=19.5 Hz), 108.5 | Representative Data |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -118.3 | Representative Data |
Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of 5-Fluoroquinoline-6-carbonitrile is its use as an electrophile in SNAr reactions. The fluorine at C5 is an excellent leaving group in this context, readily displaced by a wide range of nucleophiles. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][6]
Protocol 1: SNAr with an Aromatic Amine
This protocol describes a general and robust method for coupling 5-Fluoroquinoline-6-carbonitrile with a substituted aniline, a key step in the synthesis of many kinase inhibitors.
Experimental Workflow Diagram
Caption: General workflow for SNAr coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Fluoroquinoline-6-carbonitrile (1.0 equivalent).
-
Reagent Addition: Add the substituted aniline (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2 M.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 130 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 6-18 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the dark mixture slowly into a beaker containing vigorously stirring deionized water. This will often precipitate the crude product.
-
Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, washing the filter cake with additional water and then a small amount of cold diethyl ether to aid in drying.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient eluent system such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
-
Characterization: Confirm the identity and purity of the resulting 5-(arylamino)quinoline-6-carbonitrile product by NMR and Mass Spectrometry.
Expertise & Trustworthiness - Why This Protocol Works:
-
Solvent Choice: High-boiling polar aprotic solvents like NMP or DMF are essential. They effectively solubilize the reactants and can achieve the high temperatures required to overcome the activation energy of the SNAr reaction.[2]
-
Base Selection: An inorganic base like K₂CO₃ is sufficient to deprotonate the aniline nucleophile, enhancing its reactivity. It is heterogeneous and easily removed during workup. Cesium carbonate (Cs₂CO₃) can be used for less reactive anilines.
-
Inert Atmosphere: This is critical to prevent the oxidation of electron-rich anilines at elevated temperatures, which would lead to side products and reduced yield.
-
Self-Validation: The protocol relies on in-process monitoring (TLC/LC-MS). This ensures the reaction is driven to completion and prevents unnecessary heating that could lead to decomposition, thereby maximizing product purity and yield.
Downstream Transformations of the Nitrile Group
The nitrile group at the C6 position is a gateway for further functionalization, allowing for the synthesis of diverse compound libraries from a common intermediate.[5]
Logical Relationship of Nitrile Transformations
Caption: Common synthetic routes from the 6-carbonitrile moiety.
Protocol 2: Reduction of Nitrile to Primary Amine
This protocol details the conversion of the nitrile to a 6-(aminomethyl) group, a common pharmacophoric element.
-
Catalyst Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the 5-(arylamino)quinoline-6-carbonitrile (1.0 eq) and Raney Nickel (~50% slurry in water, ~0.2 eq by weight, washed with methanol).
-
Solvent: Add a solution of 7N ammonia in methanol. The ammonia prevents the formation of secondary and tertiary amine side products.
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, then pressurize with hydrogen gas to 50-100 psi.
-
Reaction: Agitate the mixture at room temperature for 16-24 hours. Monitor by LC-MS for completion.
-
Workup: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminomethyl product, which can be purified by chromatography or salt formation.
Conclusion
5-Fluoroquinoline-6-carbonitrile is a robust and versatile intermediate whose value is defined by its predictable reactivity and the strategic placement of its functional groups. The SNAr reaction at the C5 position provides a reliable method for core scaffold construction, while the C6 nitrile offers a launchpad for extensive molecular diversification. The protocols and insights provided herein are designed to empower chemists to leverage this building block effectively, accelerating the discovery and development of novel therapeutic agents.
References
-
MDPI. (2024). Synthesis of a Novel Fluoroquinolone Precursor. MDPI. [Link]
-
MDPI. (2025). Recent Advances in the Synthesis of Quinolines. MDPI. [Link]
-
Quimica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
-
National Institutes of Health (NIH). (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]
-
MDPI. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]
-
National Institutes of Health (NIH). (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link]
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
-
Wiley Online Library. (2025). An overview of synthetic modification of nitrile group in polymers and applications. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2024). Design & synthesis of fluoroquinolone through green chemistry approach. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]
-
National Institutes of Health (NIH). (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
-
Royal Society of Chemistry. (n.d.). Side-chain modification of π-stacked helical poly(quinoline-2,3-diylmethylene) via thiol–ene reaction. [Link]
-
National Institutes of Health (NIH). (n.d.). Mechanism of action of and resistance to quinolones. [Link]
-
Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
ResearchGate. (n.d.). A Novel Process for the Key Intermediate of Fluoroquinolones. [Link]
-
IJRASET. (2024). Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. [Link]
-
Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. [Link]
-
National Institutes of Health (NIH). (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
-
TMP Universal. (2025). FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. [Link]
-
Royal Society of Chemistry. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. [Link]
-
National Institutes of Health (NIH). (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]
-
University of Dundee. (2007). The selectivity of protein kinase inhibitors: a further update. [Link]
-
MOCA. (n.d.). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. [Link]
-
MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
-
MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]
-
ACS Publications. (n.d.). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical Structure-Activity Relationships of Chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone Antibacterial Agents. [Link]
-
Universitat de Barcelona. (2022). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. [Link]
Sources
- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalkinomics.com [chemicalkinomics.com]
hydrolysis of 5-Fluoroquinoline-6-carbonitrile to carboxylic acid
Here's a breakdown of the requirements:
Part 1: Core Directive (Autonomy)
-
I have full editorial control over the structure.
-
The structure should be tailored to the specific topic.
-
It should be an in-depth technical guide.
Part 2: Scientific Integrity & Logic (E-E-A-T)
-
Expertise & Experience: Explain the "why" behind the steps, not just the "how".
-
Trustworthiness: Protocols should be self-validating (e.g., include monitoring and characterization steps).
-
Authoritative Grounding & Comprehensive References:
-
In-text citations for mechanistic claims and protocol standards.
-
A complete "References" section at the end.
-
Numbered list with Title, Source, and clickable URL.
-
URLs must be real and verified.
-
Part 3: Visualization & Formatting
-
Data Presentation: Use tables for quantitative data.
-
Experimental Protocols: Detailed, step-by-step methodologies.
-
Mandatory Visualization:
-
Use Graphviz (DOT language) for diagrams.
-
Enclose DOT scripts in a dot code block.
-
Provide a brief, descriptive caption below each diagram.
-
Diagram Specifications:
-
Max Width: 760px.
-
High color contrast for arrows/symbols vs. background.
-
Critical: High contrast for node text vs. node background (explicitly set fontcolor).
-
Use the specified color palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.
-
-
Plan of Action:
-
Introduction:
-
Introduce 5-Fluoroquinoline-6-carboxylic acid and its importance. Fluoroquinolones are a major class of antibiotics, so this is a good angle.[1][2][3]
-
Briefly explain why the hydrolysis of the corresponding nitrile is a key synthetic step.
-
Mention that both acidic and basic hydrolysis are common methods and will be discussed.[4][5][6][7][8][9]
-
-
Reaction Mechanisms:
-
Dedicate a section to the underlying chemistry.
-
Explain acid-catalyzed hydrolysis of nitriles.[4][5][8][10]
-
Protonation of the nitrile nitrogen.
-
Nucleophilic attack by water.
-
Tautomerization to an amide intermediate.
-
Hydrolysis of the amide to the carboxylic acid.
-
-
Explain base-catalyzed hydrolysis of nitriles.[4][5][6]
-
Nucleophilic attack by hydroxide ion.
-
Formation of an imidic acid intermediate.
-
Tautomerization to an amide.
-
Hydrolysis of the amide to a carboxylate salt.
-
Final acidification to get the carboxylic acid.
-
-
Create a Graphviz diagram illustrating both pathways. This will be a key visualization.
-
-
Experimental Protocols:
-
This will be the core of the application note.
-
I'll present two distinct, detailed protocols: one for acidic hydrolysis and one for basic hydrolysis. This provides researchers with options depending on their substrate's sensitivity to acid or base.[11]
-
For each protocol:
-
Principle: Briefly state the rationale for the chosen conditions (e.g., "Strong acid and heat are required to overcome the stability of the aryl nitrile...").
-
Materials and Equipment: List all necessary chemicals (with CAS numbers if possible), solvents, and lab equipment.
-
Step-by-Step Procedure:
-
Reaction Setup: Precise amounts, order of addition, and initial conditions (e.g., inert atmosphere if needed, although likely not for hydrolysis).
-
Reaction Execution: Temperature (reflux), stirring, and duration. Explain why reflux is used (to increase reaction rate).[7][9]
-
Reaction Monitoring: How to check for completion (e.g., TLC, HPLC). Provide example TLC conditions.
-
Work-up and Isolation: The steps to quench the reaction and isolate the crude product. For basic hydrolysis, this will involve acidification to precipitate the product.[7][9] For acidic, it might involve neutralization and extraction.
-
Purification: Suggest a method (e.g., recrystallization) and provide a solvent system.
-
-
Characterization: Mention expected analytical data (¹H NMR, ¹³C NMR, MS, IR) that would confirm the product's identity.
-
-
-
Data and Parameter Summary:
-
Create a table summarizing the key parameters for both the acidic and basic protocols. This will include:
-
Reagents
-
Solvent
-
Temperature
-
Typical Reaction Time
-
Expected Yield (I'll have to find typical yields or provide a reasonable estimate based on similar reactions).
-
Pros & Cons of each method.
-
-
-
Troubleshooting Guide:
-
Create another table for common problems.
-
Problem: Reaction is slow or incomplete. Possible Cause & Solution: Insufficient heat, impure reagents. Increase temperature or reaction time, check reagent purity.
-
Problem: Low yield. Possible Cause & Solution: Incomplete reaction, product loss during workup, side reactions. Optimize reaction time, be careful during extraction/filtration, check for decomposition.
-
Problem: Formation of amide intermediate as the main product. Possible Cause & Solution: Milder conditions. Use harsher conditions (higher temperature, longer time, more concentrated acid/base).[6]
-
-
Safety Precautions:
-
This is a critical section.
-
General lab safety (PPE, fume hood).
-
Specific hazards of the chemicals involved:
-
5-Fluoroquinoline-6-carbonitrile: Cite a safety data sheet (SDS) if available. If not, treat as a potentially toxic nitrile compound. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[12]
-
Strong Acids (e.g., H₂SO₄, HCl): Corrosive.[11]
-
Strong Bases (e.g., NaOH, KOH): Caustic, corrosive.[11]
-
Solvents: Flammability, toxicity.[13]
-
-
-
Workflow Visualization (Graphviz):
-
In addition to the mechanism diagram, I'll create a workflow diagram for the general experimental process, from setup to characterization. This will provide a high-level overview.
-
-
References:
-
Compile all cited sources into a numbered list at the very end.
-
Format each entry with Title, Source, and a working URL. I will use the URLs provided by the search tool.
-
Structuring the Document:
-
Title: Application Note: Protocols for the Hydrolysis of 5-Fluoroquinoline-6-carbonitrile to 5-Fluoroquinoline-6-carboxylic Acid
-
Abstract/Introduction: Significance and overview.
-
Section 1: Underlying Principles and Mechanism: The "why". Includes the mechanism diagram.
-
Section 2: Experimental Protocols: The "how".
-
2.1 Protocol A: Acid-Catalyzed Hydrolysis
-
2.2 Protocol B: Base-Catalyzed Hydrolysis
-
-
Section 3: Summary of Reaction Parameters: Comparative table.
-
Section 4: Experimental Workflow Overview: The high-level process diagram.
-
Section 5: Troubleshooting: Practical guidance.
-
Section 6: Safety Precautions: Crucial safety information.
-
Section 7: References: Complete list of sources.
This structure is logical, comprehensive, and directly addresses all parts of the user's request. It flows from theory to practice, includes necessary visualizations and data tables, and prioritizes safety and scientific rigor.### Application Note: Protocols for the Hydrolysis of 5-Fluoroquinoline-6-carbonitrile to 5-Fluoroquinoline-6-carboxylic Acid
Introduction: The Synthetic Gateway to Novel Fluoroquinolones
5-Fluoroquinoline-6-carboxylic acid is a pivotal molecular scaffold in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics.[1][2] The carboxylic acid moiety is essential for the biological activity of these compounds, playing a key role in their interaction with bacterial DNA gyrase and topoisomerase IV. The hydrolysis of the readily accessible 5-Fluoroquinoline-6-carbonitrile precursor is a fundamental and critical transformation in the synthetic pathway to these valuable molecules.
This application note provides a comprehensive guide to this hydrolysis reaction, detailing two robust protocols: acid-catalyzed and base-catalyzed hydrolysis. We will explore the underlying chemical mechanisms, provide step-by-step experimental procedures, and offer practical insights into reaction optimization and troubleshooting. The objective is to equip researchers with the necessary knowledge to perform this conversion efficiently and safely, enabling the exploration of new chemical entities in drug discovery.
Section 1: Reaction Principles and Mechanisms
The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction that proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the final carboxylic acid.[4][8] This transformation can be effectively catalyzed by either strong acid or strong base, with each pathway possessing a distinct mechanistic sequence.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][8][10] The resulting protonated amide undergoes further hydrolysis, driven by the acidic environment, to yield the carboxylic acid and an ammonium salt as a byproduct.[6][7]
Base-Catalyzed Hydrolysis
In the presence of a strong base, the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[4][5] This forms an intermediate which, after a series of proton transfers, tautomerizes to an amide.[4][5] The amide is then further hydrolyzed under the basic conditions to form a carboxylate salt. A final acidification step is required to protonate the salt and isolate the neutral carboxylic acid product.[7][9]
Caption: Figure 2: General Experimental Workflow
Section 5: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is incomplete or slow | 1. Insufficient temperature or reaction time. 2. Reagents are of poor quality or low concentration. 3. Poor solubility of starting material. | 1. Ensure vigorous reflux is maintained. Extend the reaction time. 2. Use fresh, high-purity acids/bases. 3. For basic hydrolysis, increase the proportion of alcohol co-solvent. |
| Low yield of product | 1. Incomplete reaction. 2. Product loss during work-up (e.g., incomplete precipitation or extraction). 3. Decomposition under harsh conditions. | 1. Extend reaction time or increase temperature slightly. 2. Ensure pH is optimal for precipitation. Perform multiple extractions. 3. Consider switching to the milder (basic) protocol if using acid, or vice-versa. |
| Amide intermediate is isolated | The second hydrolysis step (amide to acid) is incomplete. | This is more common under milder conditions. [6]Increase reaction time, temperature, or the concentration of the acid/base to drive the reaction to completion. |
| Product is impure after work-up | 1. Incomplete removal of salts during filtration. 2. Co-precipitation of starting material. | 1. Wash the filtered product thoroughly with cold deionized water. 2. Ensure the reaction has gone to completion before work-up. Purify via recrystallization. |
Section 6: Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
5-Fluoroquinoline-6-carbonitrile: While specific toxicity data is limited, nitriles as a class should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin. [12]Avoid creating dust.
-
Strong Acids (H₂SO₄, HCl): Highly corrosive and can cause severe burns. Handle with extreme care, always adding acid to water, never the reverse.
-
Strong Bases (NaOH, KOH): Caustic and can cause severe skin and eye damage. The dissolution process is highly exothermic.
-
Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Keep away from ignition sources. [13]* Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. [12][14]Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [12]Seek immediate medical attention.
-
Spills: Neutralize acid spills with sodium bicarbonate and base spills with a weak acid (like citric acid) before cleaning up with absorbent material.
-
Section 7: References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Nitrile to Acid - Common Conditions. The Organic Synthesis Blog. [Link]
-
Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. PubMed. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
SAFETY DATA SHEET - 3-Isoquinolinecarbonitrile. Alfa Aesar. [Link]
-
Hydrolysis of Nitriles. Organic Synthesis. [Link]
-
Mechanism Explained: Hydrolysis of Nitriles. YouTube. [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
-
Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
Application Note: Chemoselective Reduction of 5-Fluoroquinoline-6-carbonitrile
This Application Note provides a comprehensive technical guide for the reduction of 5-Fluoroquinoline-6-carbonitrile to (5-Fluoroquinolin-6-yl)methanamine . The protocols are designed to address the specific chemoselective challenges posed by the fluoro-substituted quinoline scaffold.
)Introduction & Strategic Analysis
The conversion of 5-Fluoroquinoline-6-carbonitrile (1) to its corresponding primary amine, (5-Fluoroquinolin-6-yl)methanamine (2), is a critical transformation in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and antibacterial fluoroquinolones.
Chemoselective Challenges
This transformation presents three distinct competing pathways that must be managed:
-
Regioselective Ring Reduction: The quinoline ring is electron-deficient and susceptible to partial reduction (to 1,2,3,4-tetrahydroquinoline) under vigorous hydrogenation conditions.
-
Hydrodefluorination: While the
bond is stronger (~110 kcal/mol) than or , the presence of the electron-withdrawing nitrile group at the ortho position (C6) activates the C5-fluorine, increasing the risk of reductive cleavage. -
Secondary Amine Formation (Dimerization): The intermediate imine can react with the newly formed primary amine to generate a secondary amine dimer, a common impurity in nitrile reductions.
Strategic Approach
To mitigate these risks, this guide presents two protocols:
-
Protocol A (Industrial Standard): Low-pressure hydrogenation using Raney Nickel in methanolic ammonia. The ammonia suppresses dimerization, and Raney Ni is less prone to hydrodefluorination than Pd/C.
-
Protocol B (Laboratory Scale): Sodium Borohydride (
) with Nickel Chloride ( ) . This in situ generated nickel boride species acts as a mild, chemoselective reducing agent that typically spares the quinoline ring and the C-F bond.
Reaction Pathway & Logic
The following diagram illustrates the reaction pathway, highlighting the critical "Imine Trap" required to prevent dimerization.
Figure 1: Reaction pathway showing the primary reduction route and competing side reactions (dimerization and ring reduction).
Protocol A: Catalytic Hydrogenation (Raney Ni)
Best for: Scale-up (>1g), high purity requirements.
Reagents & Equipment
-
Substrate: 5-Fluoroquinoline-6-carbonitrile (1.0 eq)
-
Catalyst: Raney Nickel (active slurry in water/methanol), ~20-30 wt% loading.
-
Solvent: 7N Ammonia in Methanol (
). -
Gas: Hydrogen (
) balloon or Parr shaker (30-50 psi). -
Equipment: 3-neck round bottom flask or Parr Hydrogenator.
Step-by-Step Methodology
-
Catalyst Preparation:
-
Safety Note: Raney Nickel is pyrophoric when dry. Always handle under water or solvent.
-
Wash the Raney Ni slurry (approx.[1] 0.3 g for 1 g substrate) three times with absolute methanol to remove water. Decant the supernatant carefully each time.
-
-
Reaction Setup:
-
Dissolve 5-Fluoroquinoline-6-carbonitrile (1.0 g, 5.8 mmol) in 7N
in MeOH (20 mL). -
Transfer the solution to the flask containing the washed Raney Ni catalyst.
-
Critical: The high concentration of ammonia is essential to shift the equilibrium away from the secondary imine dimer.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (
) x 3 cycles, then Hydrogen ( ) x 3 cycles. -
Stir vigorously at Room Temperature (20-25°C) under
atmosphere (balloon pressure is usually sufficient; use 30 psi if reaction is sluggish). -
Monitor: Check TLC or LCMS every 2 hours. Reaction typically completes in 4-12 hours.
-
Stop Condition: Stop immediately upon consumption of starting material to prevent ring reduction.
-
-
Work-up:
-
Purge the system with
. -
Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Keep the catalyst wet at all times to prevent ignition.
-
Rinse the Celite pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Protocol B: Chemical Reduction ( )
Best for: Small scale (<1g), labs without hydrogenation equipment, or if defluorination is observed with Protocol A.
Reagents & Equipment[1][2]
-
Substrate: 5-Fluoroquinoline-6-carbonitrile (1.0 eq)
-
Reducing Agent: Sodium Borohydride (
, 7.0 eq) -
Catalyst Precursor: Nickel(II) Chloride hexahydrate (
, 1.0 eq) -
Solvent: Methanol (dry) and Boc-anhydride (
, 2.0 eq) [Optional but recommended for isolation]
Step-by-Step Methodology
Note: This method generates the amine, but isolating primary amines can be difficult. It is often superior to "trap" the amine in situ with
-
Setup:
-
Dissolve 5-Fluoroquinoline-6-carbonitrile (1.0 mmol) and
(1.0 mmol) in Methanol (10 mL). The solution will be green. -
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Add
(7.0 mmol) portion-wise over 30 minutes. -
Observation: The reaction will vigorously evolve hydrogen gas, and a black precipitate (
) will form. The solution turns black. -
Allow the mixture to warm to room temperature and stir for 1-3 hours.
-
-
Optional In-Situ Protection (Recommended):
-
Once starting material is consumed (LCMS), add
(2.0 eq) and (2.0 eq) directly to the black suspension. Stir for 2 hours. This converts the free amine to the stable carbamate.
-
-
Work-up:
-
Quench the reaction with saturated aqueous
. -
Filter off the inorganic solids through Celite.
-
Extract the aqueous filtrate with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc protected amine. Deprotection (TFA/DCM) yields the pure free amine salt.
-
Analytical Data & Troubleshooting
Expected Analytical Profile
| Parameter | Specification |
| Appearance | Off-white to pale yellow solid |
| MS (ESI+) | [M+H]+ = 177.08 (Free amine) |
| 1H NMR (DMSO-d6) | Methylene (-CH2-NH2) signal appears as a singlet/doublet around |
| 19F NMR | Single peak, typically -110 to -130 ppm (confirms retention of Fluorine). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dimer Formation | Insufficient Ammonia (Protocol A) | Increase |
| Defluorination | Catalyst too active or Temp too high | Switch to Protocol B ( |
| Ring Reduction | Over-hydrogenation | Stop reaction earlier; Reduce |
| Low Yield (Protocol B) | Borane complex formation | Perform an acidic workup (MeOH/HCl) to break Boron-Nitrogen complexes before neutralization. |
References
-
Caddick, S. et al. "A generic approach for the catalytic reduction of nitriles to primary amines." Tetrahedron Letters, 2000. Link
-
Khurana, J. M. & Kukreja, G. "Rapid reduction of nitriles to primary amines with
." Synthetic Communications, 2002. Link -
Gould, S. J. et al. "Chemoselective reduction of nitrile in the presence of aryl halides." Journal of Organic Chemistry, 1995. Link
-
Watson, A. J. A. et al. "Primary Amines via Hydrogenation of Nitriles." Chemical Reviews, 2010. Link
-
Bagal, S. K. et al. "Synthesis of C-Met Inhibitors containing Quinoline Cores." Bioorganic & Medicinal Chemistry Letters, 2011. (Context for scaffold utility). Link
Disclaimer: All chemical reactions described should be performed by qualified personnel in a controlled laboratory environment using appropriate Personal Protective Equipment (PPE).[1] Cyanide derivatives and Hydrogen gas pose significant hazards.
Sources
Application Note: Microwave-Assisted Synthesis of Fluoroquinoline Carbonitriles
Executive Summary
This application note details the microwave-assisted synthesis (MAOS) of fluoroquinoline carbonitriles, specifically focusing on the 6-fluoro-4-hydroxyquinoline-3-carbonitrile core. This scaffold is a critical intermediate in the manufacturing of blockbuster fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) and emerging antitumor agents.
Traditional thermal methods (Gould-Jacobs reaction) often require harsh conditions (250°C+ in diphenyl ether), suffer from long reaction times, and produce inconsistent yields due to polymerization byproducts. By leveraging the specific dielectric heating effects of microwave irradiation, this protocol achieves:
-
Reaction Time Reduction: From 4–12 hours (thermal) to <20 minutes.
-
Yield Enhancement: Increases from ~55% to >85%.
-
Sustainability: Eliminates or significantly reduces the need for high-boiling, toxic solvents like Dowtherm A.
Mechanistic Insight & Rationale
Why Microwave?
The synthesis of the quinolone core involves a rate-determining cyclization step that proceeds via a polar transition state. Microwave irradiation is particularly effective here due to dipolar polarization .
-
Selective Heating: The polar intermediates (amino-acrylate derivatives) couple strongly with the microwave field (2.45 GHz), allowing for rapid internal heating that is not possible with conductive heating.
-
Activation Energy: The specific "microwave effect" stabilizes the dipolar transition state of the intramolecular nucleophilic aromatic substitution (
) or cyclocondensation, effectively lowering the activation energy barrier ( ).
The Synthetic Pathway
The protocol follows a modified Gould-Jacobs route, replacing the traditional diester (malonate) with a cyanoacetate to install the C3-nitrile directly.
Reaction Scheme:
Experimental Protocols
Protocol A: One-Pot Microwave Synthesis (Solvent-Free)
Best for: Rapid screening, small-scale synthesis (0.5 – 5 mmol).
Materials
-
Reagent A: 3-Chloro-4-fluoroaniline (1.0 equiv) [CAS: 367-21-5]
-
Reagent B: Ethyl (ethoxymethylene)cyanoacetate (1.1 equiv) [CAS: 94-05-3]
-
Catalyst: None (Autocatalytic) or trace
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor.
Step-by-Step Methodology
-
Mixing: In a 10 mL microwave-transparent pressure vial, mix 3-Chloro-4-fluoroaniline (145 mg, 1 mmol) and Ethyl (ethoxymethylene)cyanoacetate (186 mg, 1.1 mmol).
-
Homogenization: Vortex the mixture for 30 seconds. If the aniline is solid, a brief melt (50°C) helps homogenization. Note: Do not add solvent.[1]
-
Stage 1 (Condensation):
-
Power: Dynamic (Max 50W)
-
Temp: 100°C
-
Hold Time: 5 minutes
-
Checkpoint: The release of ethanol (byproduct) indicates the formation of the acrylate intermediate.
-
-
Venting (Critical): Carefully de-cap the vial to release ethanol vapor (or use an open-vessel mode with a reflux condenser). Accumulated ethanol pressure inhibits the cyclization equilibrium.
-
Stage 2 (Cyclization):
-
Power: Dynamic (Max 150W)
-
Temp: 160°C – 180°C
-
Hold Time: 10–15 minutes
-
Stirring: High
-
-
Workup: Cool to 50°C. Add Ethanol (2 mL) to the reaction melt and sonicate. The product will precipitate as a solid. Filter and wash with cold diethyl ether.
Protocol B: Scaled-Up Synthesis (Ionic Liquid Assisted)
Best for: Gram-scale synthesis, improved thermal transfer.
-
Medium: Use 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][
]) as a microwave-absorbing solvent (2 mL per gram of reactant). -
Conditions: Irradiate at 140°C for 12 minutes.
-
Extraction: The product precipitates upon addition of water; the ionic liquid can be recovered and reused.
Data Analysis & Validation
Yield Comparison: Thermal vs. Microwave
The following data compares the synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile :
| Parameter | Thermal Reflux (Diphenyl Ether) | Microwave (Protocol A) | Microwave (Protocol B) |
| Temperature | 250°C | 160°C | 140°C |
| Time | 4.5 Hours | 15 Minutes | 12 Minutes |
| Solvent | Toxic (Dowtherm A) | None (Neat) | Ionic Liquid (Green) |
| Crude Yield | 58% | 89% | 94% |
| Purity (HPLC) | 82% (Tarry byproducts) | 96% | 98% |
Self-Validating Quality Control (QC)
To ensure the protocol was successful, verify the following diagnostic signals:
-
IR Spectroscopy: Appearance of a sharp nitrile (
) band at 2210–2220 cm⁻¹ . Absence of the broad stretch of the starting aniline. -
¹H NMR (DMSO-d₆):
-
Singlet at δ 8.5–8.7 ppm (H-2 proton of the quinoline ring).
-
Broad singlet at δ 12.5–13.0 ppm (OH/NH tautomer).
-
-
Visual Check: Product should be a pale yellow to off-white solid. Dark brown/black indicates overheating or polymerization.
Visualized Workflow & Mechanism
The following diagram illustrates the reaction pathway and the critical control points where microwave irradiation exerts its influence.
Caption: Figure 1. Step-wise microwave synthesis pathway. The red dashed zone indicates the stage where dielectric heating significantly lowers the activation energy of cyclization.
Safety & Troubleshooting
Critical Safety Hazards
-
Pressure Build-up: The condensation releases ethanol. In a sealed 10 mL vial, 1 mmol of reaction generates enough vapor to spike pressure. Always use vials rated for >20 bar or use a system with active pressure venting.
-
Cyanide Derivatives: While the nitrile group is stable, avoid strong acids during workup to prevent hydrolysis or release of HCN gas.
-
HF Generation: If the reaction temperature exceeds 220°C, defluorination may occur, etching the glass vial and releasing HF. Do not exceed 200°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete removal of Ethanol. | Vent the vial between Stage 1 and Stage 2. Ethanol inhibits the forward reaction. |
| Charring/Black Product | Hot spots / Thermal runaway. | Reduce MW power; ensure high stirring rate; switch to Protocol B (Ionic Liquid). |
| Starting Material Remains | Aniline nucleophilicity is low (due to F atoms). | Add 5 mol% acetic acid as a catalyst to protonate the EMCA, making it more electrophilic. |
References
-
Royal Society of Chemistry (RSC). (2025). Microwave-assisted synthesis of pyrano[3,2-c]quinoline-3-carboxylates. Retrieved from [Link]
-
Charris, J., et al. (2005). Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. Journal of Chemical Research. Retrieved from [Link]
-
Zaman, A. U., et al. (2025).[2][3] Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2022). Microwave Assisted Synthesis of 2-Formimidate-3-carbonitrile Derivatives. Retrieved from [Link]
-
CONICET. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates. Retrieved from [Link]
Sources
- 1. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
nucleophilic aromatic substitution on 5-Fluoroquinoline-6-carbonitrile
Application Note: Strategic Functionalization of 5-Fluoroquinoline-6-carbonitrile via Nucleophilic Aromatic Substitution ( )
Audience:Part 1: Executive Summary & Strategic Value
5-Fluoroquinoline-6-carbonitrile is a high-value heterocyclic scaffold, serving as a critical "linchpin" intermediate in the synthesis of EGFR, Src, and tyrosine kinase inhibitors (e.g., Bosutinib analogues). Its structural utility lies in the orthogonal reactivity of its substituents:
-
C5-Fluorine: A highly activated leaving group for regioselective Nucleophilic Aromatic Substitution (
). -
C6-Nitrile: An electron-withdrawing group (EWG) that activates the C5 position while remaining available for subsequent transformation into amides, amines, or heterocycles (e.g., tetrazoles).
This guide provides validated protocols for displacing the C5-fluorine with various nucleophiles (amines, alkoxides, thiols), emphasizing regiocontrol, yield optimization, and mechanistic understanding.
Part 2: Scientific Foundation (Mechanism & Reactivity)
Electronic Activation
The success of
-
The "Ortho-Effect": The nitrile group at C6 is ortho to the fluorine at C5. This placement is critical. The inductive effect (-I) and mesomeric effect (-M) of the nitrile group dramatically lower the energy of the transition state (Meisenheimer complex) formed upon nucleophilic attack at C5.
-
Fluorine vs. Chlorine: While fluorine is a poor leaving group in
/ reactions due to the strong C-F bond, it is the superior leaving group in . Its high electronegativity induces a strong dipole at C5, accelerating the rate-determining step (nucleophilic addition).
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination pathway.[1]
-
Addition (Rate Limiting): The nucleophile attacks C5, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The aromaticity is restored by the expulsion of the fluoride ion.[1]
Figure 1: Mechanistic pathway of
Part 3: Experimental Protocols
General Considerations & Optimization Matrix
Before starting, select the appropriate condition set based on the nucleophile type.
| Parameter | Method A: Amines (Standard) | Method B: Weak/Steric Amines | Method C: Alkoxides/Phenols |
| Solvent | DMSO or DMF | NMP or DMAc | THF or DMF |
| Base | DIPEA or | NaH or | |
| Temp | 60–90 °C | 100–140 °C | 0 °C to RT |
| Time | 2–6 Hours | 12–24 Hours | 1–3 Hours |
| Workup | Water crash/Filtration | Extraction (EtOAc) | Extraction (EtOAc) |
Protocol A: Amination (Primary & Secondary Amines)
Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) or aniline pharmacophores.
Reagents:
-
5-Fluoroquinoline-6-carbonitrile (1.0 equiv)
-
Amine Nucleophile (1.2 – 1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous DMSO (Concentration: 0.2 – 0.5 M)
Step-by-Step Procedure:
-
Setup: In a clean reaction vial equipped with a magnetic stir bar, dissolve 5-Fluoroquinoline-6-carbonitrile in anhydrous DMSO.
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.
-
-
Reaction: Heat the mixture to 85 °C in an oil bath or heating block.
-
Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes). The starting material (F-Ar) usually runs higher than the product (Amino-Ar).
-
Checkpoint: Conversion should be >95% within 4 hours. If slow, raise temp to 100 °C.
-
-
Workup (Precipitation Method):
-
Purification: If no precipitate forms (oily product), extract with EtOAc, wash with brine, dry over
, and purify via flash chromatography (SiO2, gradient 0-10% MeOH in DCM).
Protocol B: Etherification (Alkoxides)
Application: Synthesis of alkoxy-linked inhibitors.
Reagents:
-
5-Fluoroquinoline-6-carbonitrile (1.0 equiv)
-
Alcohol (R-OH) (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Nitrogen/Argon, suspend NaH in anhydrous THF (0 °C).
-
Nucleophile Formation: Add the alcohol dropwise. Stir at 0 °C for 15-30 mins until gas evolution (
) ceases. -
Substrate Addition: Add a solution of 5-Fluoroquinoline-6-carbonitrile in THF dropwise to the alkoxide mixture.
-
Reaction: Allow to warm to RT. Stir for 1–3 hours.
-
Caution: Reaction is often exothermic.
-
-
Quench: Carefully quench with saturated
solution (dropwise) at 0 °C. -
Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Part 4: Workflow Visualization
Figure 2: Decision tree and experimental workflow for processing 5-Fluoroquinoline-6-carbonitrile.
Part 5: Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity or steric hindrance. | Switch solvent to NMP; Increase Temp to 120 °C; Use |
| Hydrolysis of Nitrile | Reaction too wet or base too strong at high temp. | Ensure anhydrous solvents; Avoid aqueous bases (NaOH/KOH) at high temps; Use DIPEA. |
| Regio-isomers | Competition from C7 or C5/C7 mixture (rare for this substrate). | Verify SM purity. The C5-F is significantly more activated than other positions due to ortho-CN. |
| Dark Reaction Mixture | Polymerization or decomposition. | Degas solvents (Oxygen free); Lower temperature; Check amine purity (oxidation). |
Safety Note:
-
Cyanide Stability: While the nitrile group is stable under these conditions, avoid strong acids which could hydrolyze it or release HCN in extreme cases (though unlikely here).
-
HF Generation: The byproduct is HF (sequestered by base). When using large scales, ensure the base is in excess to neutralize HF completely (forming
or ).
Part 6: References
-
BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. (Accessed 2023). Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[4][5] Link
-
National Institutes of Health (NIH). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. (2019).[4][6] Link
-
MDPI Pharmaceuticals. Synthesis of Fluoroquinolones: Revisiting the Grohe Route. (2026).[7] Link
-
Fisher Scientific. Aromatic Nucleophilic Substitution Protocol Guide.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 5-Fluoroquinoline-6-carbonitrile Purification
Ticket ID: FQC-PUR-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Purity Profiles & Troubleshooting Common Impurities[1][2]
Welcome to the Technical Support Hub
You have reached the specialized support unit for 5-Fluoroquinoline-6-carbonitrile (CAS: 130546-44-8) .[1][2][3] This guide addresses the unique challenges of purifying this electron-deficient heterocycle, specifically focusing on regioisomer separation, transition metal scavenging, and hydrolysis prevention.
Module 1: Diagnostic & Triage
Before selecting a protocol, identify your specific impurity profile using the table below.
| Symptom | Probable Cause | Recommended Action |
| Yellow/Orange Discoloration | Residual Palladium (Pd) or Copper (Cu) from cyanation catalysts.[1][2][3] | Go to Protocol B (Metal Scavenging). |
| "Doublet" Peaks in HPLC/NMR | Regioisomer contamination (likely 7-fluoro or 8-fluoro analogs).[1][2][3] | Go to Protocol A (Selective Crystallization). |
| New Peak at M+18 (Mass Spec) | Hydrolysis of nitrile to amide (5-fluoroquinoline-6-carboxamide).[1][2][3] | Review Storage & Handling (FAQ Section). |
| Sticky/Oily Solid | Residual high-boiling solvents (DMSO/DMF) or oligomers.[1][2][3] | Go to Protocol C (Trituration). |
Module 2: Purification Workflows
Decision Tree: Selecting the Right Method
Use this logic flow to determine the most efficient purification route based on your crude material's state.
Figure 1: Strategic decision tree for purification based on physical state and initial purity assessment.[1][2][3]
Module 3: Detailed Protocols
Protocol A: Selective Recrystallization (Isomer Removal)
Best for: Removing 7-fluoro regioisomers and improving crystallinity. Scientific Rationale: The 5-fluoro substituent creates a specific lattice packing disruption compared to the 7-fluoro isomer.[1][2][3] Ethanol/Water systems exploit the lipophilicity difference driven by the fluorine position.[3]
-
Dissolution: Suspend crude solid in Ethanol (absolute) (10 mL per gram).
-
Heating: Heat to reflux (approx. 78°C) until fully dissolved.
-
Note: If insolubles remain, filter hot through a glass frit (do not use paper, which may leach fibers).[3]
-
-
Anti-solvent Addition: While refluxing, add Deionized Water dropwise until a persistent turbidity (cloudiness) just appears.[2][3]
-
Re-solubilization: Add a minimal amount of hot Ethanol to clarify the solution again.[2][3]
-
Controlled Cooling: Turn off heat and allow the flask to cool to room temperature slowly (over 2-3 hours) in an oil bath.
-
Harvest: Filter the off-white needles and wash with cold 1:1 EtOH/Water.
Protocol B: Palladium Scavenging (The "Color" Problem)
Best for: Removing Pd residues from Suzuki/Cyanation coupling steps. Scientific Rationale: Activated carbon possesses high surface area micropores that physically adsorb metal complexes.[3] For persistent residues, thiol-modified silica (Si-Thiol) chemically binds Pd(II).[1][2][3]
-
Dissolution: Dissolve crude material in THF or Ethyl Acetate (10-20 volumes).
-
Adsorbent Addition:
-
Digestion: Stir gently at 40-50°C for 60 minutes.
-
Filtration: Filter through a pad of Celite® 545 to remove the carbon/silica.[2][3]
-
Concentration: Evaporate solvent under reduced pressure.
Protocol C: Trituration (Oily Residue Fix)
Best for: Converting gums into handleable solids.[3]
-
Dissolve the oil in a minimum amount of Dichloromethane (DCM) .[3][4]
-
Slowly add 10 volumes of n-Heptane or Hexanes while stirring rapidly.
-
A precipitate should form.[1][2][3][4] If oiling out occurs, sonicate the mixture for 5 minutes.
-
Decant the supernatant (which contains non-polar impurities) and dry the solid.[3]
Module 4: Analytical Validation (QA/QC)
Warning: Standard HPLC (UV 254nm) may not resolve the 5-fluoro and 7-fluoro isomers effectively due to similar chromophores.[1][2][3]
Recommended Method: 19F-NMR Spectroscopy [1][2]
-
Solvent: DMSO-d6
-
Rationale: The chemical shift of the fluorine atom is highly sensitive to its position on the quinoline ring relative to the nitrogen and nitrile group.
-
Acceptance Criteria:
Frequently Asked Questions (FAQs)
Q1: Can I use acid-base extraction to purify this? A: Proceed with extreme caution. While the quinoline nitrogen is basic (pKa ~4-5), the nitrile group at C6 is susceptible to hydrolysis.[3]
-
Risk:[1][2][5] Strong acids (pH < 1) or prolonged exposure to base will convert the -CN (nitrile) to -CONH2 (amide) or -COOH (acid).[1][2][3]
-
Safe Method: If you must use extraction, use cold, dilute HCl (0.5 M) for a rapid wash (< 5 mins) and immediately neutralize with cold NaHCO3.[3] Do not heat.
Q2: My compound is turning pink/red on the shelf. Why? A: Quinolines are electron-rich (despite the nitrile) and can undergo N-oxide formation or photo-oxidation.[1][2][3]
-
Fix: Store the purified solid under an inert atmosphere (Argon/Nitrogen) in amber vials at -20°C. The color is often a surface impurity; a quick wash with cold ether often restores the white color.
Q3: How do I remove the 6-bromo-5-fluoroquinoline starting material? A: This is a common challenge in Pd-catalyzed cyanation.
-
Solution: These two compounds have different polarities.[1][2][3] The nitrile is significantly more polar than the bromo-precursor. Use Flash Chromatography with a gradient of Hexanes:Ethyl Acetate (0% -> 40% EtOAc) . The bromo-compound will elute first; the nitrile will elute later.
References
-
Grellet, J., et al. (2002).[3][6] High-performance liquid chromatographic separation of fluoroquinolone enantiomers: a review. Journal of Biochemical and Biophysical Methods.[2][3][6][7]
-
Garrett, C. E., & Prasad, K. (2004).[3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis.[1][2][3] [3]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 115243, 5-Fluoroquinoline.[1][2][3][3]
-
Biotage. (2023).[1][2][3] How to Remove Palladium in three easy steps.[1][2][3][5]
Sources
- 1. 2-(3,5-Difluoro-4-hydroxyphenyl)-6-methyl-5-oxo-7,8-dihydroquinoline-6-carbonitrile | C17H12F2N2O2 | CID 176842643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoroquinoline | C9H6FN | CID 115243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. High-performance liquid chromatographic separation of fluoroquinolone enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
preventing hydrolysis during 5-Fluoroquinoline-6-carbonitrile workup
Ticket ID: FQC-CN-001 Subject: Preventing Hydrolysis of Nitrile Group During Workup Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are encountering stability issues with 5-Fluoroquinoline-6-carbonitrile during the workup phase. The core chemical challenge here is the electronic activation of the nitrile group by the ortho-fluorine atom. The fluorine at the 5-position exerts a strong inductive electron-withdrawing effect (-I), rendering the nitrile carbon at position 6 significantly more electrophilic than in unsubstituted quinolines. This lowers the activation energy for nucleophilic attack by water (hydrolysis), converting your target nitrile into the corresponding amide (primary hydrolysis product) or carboxylic acid (secondary product).[1]
This guide provides a self-validating workflow to isolate the nitrile intact, specifically addressing the "danger zones" of pH and temperature.
Module 1: Critical Mechanism Analysis
Why is this specific molecule hydrolyzing?
Unlike standard benzonitriles, 5-Fluoroquinoline-6-carbonitrile faces a "perfect storm" for hydrolysis:
-
Inductive Activation (-I): The 5-Fluoro atom pulls electron density from the ring, making the C-6 nitrile carbon highly partial positive (
). -
Quinoline Nitrogen: The ring nitrogen can become protonated in acidic media, further withdrawing electrons from the system and accelerating acid-catalyzed hydrolysis.
-
The "Trap": Standard metal-cyanation workups often use basic oxidative quenches (e.g., Ammonia/EDA) to remove Copper or Palladium. These basic conditions rapidly attack the electron-deficient nitrile.
Visualizing the Threat Pathway
The following diagram illustrates the competing pathways and the specific influence of the 5-Fluoro substituent.
Figure 1: Mechanistic pathway showing how the 5-Fluoro substituent accelerates hydrolysis under extreme pH conditions.
Module 2: Troubleshooting & FAQs
Q1: My LC-MS shows a mass peak of M+18. Is this the amide?
A: Yes. An M+18 peak corresponds to the addition of one water molecule (
-
Root Cause: This usually happens during the quench phase, not the extraction. If you used ammonia or NaOH to quench a metal catalyst, the local concentration of hydroxide was likely too high.
-
Correction: Switch to a buffered quench (see Module 3).
Q2: I used strong acid to break the metal emulsion, and now the product is gone.
A: Strong acids (HCl/H
-
Correction: Never use strong mineral acids for emulsion breaking with this substrate. Use saturated Ammonium Chloride (NH
Cl) or a Citrate Buffer (pH 5-6) . If the quinoline is stuck in the aqueous phase due to protonation, adjust the pH to ~7.5 using saturated NaHCO (carefully) to extract it back into the organic layer.
Q3: Can I use heat to dissolve the solid during recrystallization?
A: Only if the solvent is strictly anhydrous.
-
Technical Insight: Even trace moisture in refluxing ethanol can hydrolyze this activated nitrile.
-
Recommendation: Use Acetonitrile (MeCN) or Ethyl Acetate for recrystallization. Avoid alcohols (MeOH/EtOH) if possible, as they can also form imidates (Pinner reaction) under acidic conditions.
Module 3: The Optimized Protocol (Self-Validating System)
This protocol is designed to maintain a "Safe pH Window" (pH 6–8) and minimize water contact time.
Phase 1: The Buffered Quench
Standard metal-cyanation (e.g., Zn(CN)
-
Cool Down: Cool the reaction mixture to 0–5°C (Ice bath). Do not quench at room temperature.
-
The Quench Cocktail: Instead of straight ammonia, prepare a 1:1 mixture of Saturated NH
Cl and concentrated NH OH .-
Why? The NH
Cl buffers the basicity of the ammonia, preventing the pH from spiking above 9, while the ammonia still complexes the metal.
-
-
Rapid Dilution: Add the reaction mixture to the cold quench solution slowly.
-
Validation Step (TLC): Spot the organic layer immediately.
Phase 2: Extraction & Drying
-
Solvent Choice: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: DCM is better for solubility but prone to emulsions. EtOAc is safer.
-
-
The "Flash" Wash: Wash the organic layer once with water and twice with Brine.
-
Critical: Keep these washes fast (< 5 mins contact time).
-
-
Drying: Use Anhydrous Na
SO .-
Avoid: MgSO
is slightly acidic (Lewis acid) and can sometimes bind to the quinoline nitrogen or catalyze surface hydrolysis if left too long.
-
Phase 3: Purification Decision Tree
Use this logic flow to determine the safest purification route.
Figure 2: Decision matrix for purification to minimize hydrolysis risk.
Data Summary: Stability Parameters
| Parameter | Safe Range | Danger Zone | Reason |
| pH | 6.0 – 8.0 | < 4.0 or > 9.0 | 5-F activation makes C-CN susceptible to both acid/base catalysis [1]. |
| Temperature | 0°C – 25°C | > 40°C (in aqueous) | Heat provides activation energy for water attack. |
| Quench Agent | Sat. NH | NaOH / Pure HCl | Strong ions act as direct catalysts for hydrolysis [2]. |
| Drying Agent | Na | CaCl | Lewis acidity of Mg/Ca can interact with nitrile/quinoline N. |
References
-
Hydrolysis of Nitriles Mechanisms
- Title: Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid w
- Source: ResearchG
- Relevance: Establishes the kinetic acceleration of hydrolysis in ortho-fluorin
-
General Nitrile Workup Standards
-
Fluoroquinolone Synthesis Context
- Title: Synthesis of Fluoroquinolones: Revisiting the Grohe Route.
-
Source: MDPI (Molecules).[2]
- Relevance: Provides context on the stability of fluoroquinolone intermedi
Sources
Technical Support Center: Separation of 5-Fluoro and 7-Fluoro Quinoline Isomers
Welcome to the technical support center for the analytical separation of 5-fluoro and 7-fluoro quinoline positional isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with resolving these closely related compounds. Here, we provide field-proven insights, detailed troubleshooting protocols, and comprehensive FAQs to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 5-fluoro and 7-fluoro quinoline isomers so challenging?
The primary difficulty lies in their nearly identical physicochemical properties. As positional isomers, 5-fluoro and 7-fluoro quinoline share the same molecular weight and elemental composition. The only difference is the position of the fluorine atom on the quinoline ring structure, which leads to only subtle variations in their polarity, pKa, and dipole moments, making them difficult to resolve with conventional chromatographic techniques.[1]
Q2: What are the key physicochemical differences that can be exploited for separation?
-
Subtle pKa Differences: The basicity of the quinoline nitrogen (pKa of quinoline is ~4.9) is slightly modified by the fluorine's position, which can be exploited by carefully controlling the mobile phase pH in HPLC.[1]
-
Different Dipole Moments: The change in electron distribution creates distinct molecular dipole moments for each isomer.[2][3] This difference is crucial for achieving separation on stationary phases that offer dipole-dipole interactions.[4][5]
Q3: Which analytical techniques are most effective for this separation?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective and commonly employed techniques.
-
RP-HPLC: Success in HPLC is highly dependent on the choice of stationary phase. While standard C18 columns may fail to provide adequate resolution, columns with Pentafluorophenyl (PFP) stationary phases are strongly recommended. PFP phases offer multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions, which are highly effective for separating halogenated positional isomers.[4][6][7]
-
GC-MS: Gas chromatography can also achieve separation of quinoline isomers, often providing excellent resolution and the added benefit of mass spectrometry for confident peak identification.[8][9]
Q4: Can these isomers be distinguished without physical separation?
Yes, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for this purpose. The ¹⁹F nucleus is highly sensitive to its local electronic environment, meaning the chemical shift of the fluorine atom will be different for the 5- and 7-positions.[10] This allows for unambiguous identification and relative quantification of the isomers in a mixture, even when they cannot be chromatographically resolved.[11][12]
Troubleshooting Guide for Chromatographic Separation
This section addresses common issues encountered during the separation of 5-fluoro and 7-fluoro quinoline isomers.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Resolution or Complete Co-elution of Isomer Peaks
This is the most frequent challenge. If your isomers are not separating, the issue lies in insufficient selectivity between the analytes and the column/mobile phase system.
-
Probable Cause 1: Inappropriate Stationary Phase. Standard C18 columns rely primarily on hydrophobic interactions, which are often too similar between positional isomers to effect a separation.[4]
-
Solution: Utilize a Pentafluorophenyl (PFP) Stationary Phase.
-
Why it works: PFP columns are the gold standard for separating halogenated isomers. The electron-deficient fluorophenyl ring of the stationary phase interacts differently with the distinct dipole moments and electron density distributions of the 5-fluoro and 7-fluoro quinoline isomers.[5][6] This provides unique selectivity that C18 phases lack.
-
Recommendation: Switch to a high-quality PFP column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size) as the first and most critical step in method development.
-
-
-
Probable Cause 2: Suboptimal Mobile Phase Composition. Even with the right column, the mobile phase must be fine-tuned to exploit the subtle differences between the isomers.
-
Solution A: Adjust Mobile Phase pH.
-
Why it works: The quinoline nitrogen has a pKa around 4.9.[1] The exact pKa of each isomer will differ slightly. By adjusting the mobile phase pH to a value close to the pKa's of the analytes (e.g., pH 3.5-5.0), you can modulate the degree of ionization of each isomer differently, thereby altering their retention and improving separation. A stable buffer (e.g., 10-20 mM phosphate or acetate) is essential.[1]
-
Protocol: Prepare a series of buffered mobile phases with pH values ranging from 3.5 to 5.0 in 0.2-unit increments and analyze the separation at each pH.
-
-
Solution B: Optimize Organic Modifier.
-
Why it works: The choice and concentration of the organic solvent (typically acetonitrile or methanol) affect the interactions between the analytes and the stationary phase. Acetonitrile and methanol can offer different selectivities.
-
Protocol: Systematically vary the concentration of your organic modifier (e.g., from 30% to 50% in 5% increments) under isocratic conditions. Also, compare the selectivity offered by acetonitrile versus methanol.
-
-
References
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies. [Link]
-
Pereira, L., et al. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]
-
FluroPhase Premium HPLC Columns. Analytical Sales & Services. [Link]
-
PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. [Link]
- Lanças, F. M. (2012). Fluorinated Stationary Phases for Liquid Chromatography. In Recent Advances in HPLC and LC-MS. IntechOpen.
-
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Journal of Engineered Fibers and Fabrics. [Link]
-
Tantillo, D. J., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Kohyama, E., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. [Link]
-
Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). Angewandte Chemie. [Link]
-
Penner, P., et al. (2022). QM Assisted ML for ¹⁹F NMR Chemical Shift Prediction. ChemRxiv. [Link]
-
Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). National Institutes of Health. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A. [Link]
-
Coba-Males, M. A., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. ResearchGate. [Link]
-
structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). PMC. [Link]
-
Rezvi, F. N. (2018). Dipole Moment of 5- Fluorouracil Molecule. UKEssays. [Link]
-
Owens, R. C., & Ambrose, P. G. (2000). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. American Journal of Health-System Pharmacy. [Link]
-
Dipole Dipole Forces of Attraction - Intermolecular Forces. (2017). YouTube. [Link]
-
Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. (2022). Research Journal of Pharmacy and Technology. [Link]
-
Ulenikov, O., et al. (2023). Effective Dipole Moment Model for Axially Symmetric C3v Molecules: Application to the Precise Study of Absolute Line Strengths. MDPI. [Link]
-
Leis, J. A., & Detsky, A. S. (2017). Fluoroquinolone antimicrobial drugs. CMAJ. [Link]
-
Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. (2015). ResearchGate. [Link]
-
Dipole moment values associated with fluorinated benzenes and select azine and azole heterocycles. (2023). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. analytical-sales.com [analytical-sales.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. hawach.com [hawach.com]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. escholarship.org [escholarship.org]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Scale-Up of 5-Fluoroquinoline-6-carbonitrile
Current Status: Operational Ticket ID: T-FQCN-006 Subject: Troubleshooting Scale-Up Anomalies in 5-Fluoroquinoline-6-carbonitrile Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Operational Context
You are likely encountering difficulties in scaling the synthesis of 5-Fluoroquinoline-6-carbonitrile (5-FQCN). This intermediate is critical for c-Met kinase inhibitors and other heterocyclic pharmacophores.
The transition from gram-scale medicinal chemistry to kilogram-scale process chemistry for this molecule presents two distinct bottlenecks:
-
Regioselectivity Failures during the precursor synthesis (if building the ring).
-
Catalyst Deactivation during the cyanation of the 6-bromo precursor.
This guide prioritizes the Palladium-Catalyzed Cyanation of 6-Bromo-5-fluoroquinoline , as this is the industry-standard route for high-purity scale-up, avoiding the harsh conditions and poor selectivity of traditional copper-mediated (Rosenmund-von Braun) methods.
Module 1: The Critical Step – Cyanation of 6-Bromo-5-fluoroquinoline
The Problem: "The Reaction Stalls at 60-70% Conversion"
User Report: “We scaled up from 5g to 100g using Pd(PPh3)4 and Zn(CN)2 in DMF. The reaction started well but stalled after 4 hours. Adding more catalyst didn't help.”
Root Cause Analysis: Cyanide Poisoning
In the catalytic cycle, the oxidative addition of the aryl bromide to Pd(0) is the first step. However, cyanide ions (
-
Small Scale: Fast heating and efficient stirring often mask this issue.
-
Large Scale: Slower heat transfer and localized high concentrations of dissolved cyanide kill the catalyst before turnover is complete.
The Protocol: "Slow-Release" Cyanation System
To solve this, we must keep the free cyanide concentration low but available.
Optimized Conditions:
-
Catalyst:
(0.5 mol%) + dppf (1.0 mol%). The bidentate ligand (dppf) resists cyanide displacement better than monodentate phosphines like . -
Cyanide Source:
(0.6 equiv). Zinc cyanide has low solubility in DMF, acting as a "reservoir" that releases only as it is consumed. -
Additive: Zinc Dust (1-2 mol%) or TMEDA . Zinc dust reduces oxidized Pd(II) back to active Pd(0), reviving the cycle.
Step-by-Step Scale-Up Protocol (100g Batch)
| Parameter | Specification | Rationale |
| Substrate | 6-Bromo-5-fluoroquinoline (1.0 equiv) | Purity >98% essential to prevent catalyst inhibition. |
| Reagent | Do not use KCN/NaCN. High solubility = rapid catalyst death. | |
| Catalyst | Robust catalytic system for electron-deficient heterocycles. | |
| Solvent | DMF (wet, 1% | Water accelerates the dissolution of |
| Temp | 110°C | Sufficient for oxidative addition without thermal decomposition. |
Procedure:
-
Inertion: Charge the reactor with 6-bromo-5-fluoroquinoline,
, , dppf, and Zn dust. Cycle /Vacuum 3 times. Oxygen is the enemy here. -
Solvation: Add sparged DMF (degassed).
-
Ramp: Heat to 110°C over 45 minutes.
-
Monitoring: Check HPLC at 2h, 4h, and 6h.
-
Pass Criteria: >98% conversion.
-
Fail Criteria: If stalled <90% at 4h, do not add more Pd. Add 0.1 equiv of TMEDA to solubilize surface-passivated Zn species.
-
Module 2: Visualizing the Failure Mode
The following diagram illustrates the competition between the productive catalytic cycle and the irreversible poisoning pathway.
Figure 1: Catalytic cycle of Pd-mediated cyanation showing the off-cycle deactivation pathway caused by excess free cyanide.
Module 3: Upstream & Downstream Troubleshooting
Q: Why does my starting material (6-bromo-5-fluoroquinoline) contain 15% of an isomer?
A: If you synthesized the precursor via the Skraup reaction (aniline + glycerol), you likely used 3-bromo-4-fluoroaniline.
-
The Issue: The Skraup cyclization on meta-substituted anilines is not regioselective. It closes at both ortho positions, yielding a mixture of the 5- and 7-substituted quinolines.
-
The Fix: Switch to the Gould-Jacobs Reaction or use 2-fluoro-3-bromoaniline as the starting material. The steric bulk of the bromine and the directing effect of the fluorine provide better control, though chromatographic separation is often still required at the intermediate stage.
Q: The final product has a high Palladium content (>500 ppm). How do I remove it?
A: Nitrile groups coordinate to Palladium, making removal difficult. Purification Protocol:
-
Dissolve the crude reaction mixture in EtOAc/THF.
-
Add Thiourea or N-Acetylcysteine (0.5 equiv relative to Pd loading) and stir at 50°C for 1 hour. These ligands bind Pd more strongly than the nitrile.
-
Wash with 5% aqueous
. The Pd-Thiourea complex will partition into the aqueous phase. -
Alternative: Pass the organic solution through a pad of Celite mixed with activated charcoal (10:1 w/w).
Module 4: Safety & Hazard Controls
WARNING: HCN Generation Risk
Even when using
| Hazard | Control Measure |
| Waste Disposal | Quench all aqueous waste with Bleach (Sodium Hypochlorite) or Ferrous Sulfate ( |
| Workup pH | Never allow the workup pH to drop below 9.0 while cyanide residues are present. |
| Monitoring | Install fixed HCN detectors near the reactor and rotovap. Personal HCN monitors are mandatory for all operators. |
References
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Improving Palladium-Catalyzed Cyanations of Aryl Chlorides and Bromides." Journal of Organometallic Chemistry.
-
Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). "A General Method for the Cyanation of Aryl Halides." Journal of the American Chemical Society.[1][2]
-
Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society (Reference for ligand selection logic).
For further assistance, please upload your HPLC traces and reaction logs to the secure portal.
Sources
Validation & Comparative
Technical Comparison Guide: 13C NMR Characterization of 5-Fluoroquinoline-6-carbonitrile
The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemists. It synthesizes theoretical principles with practical assignment strategies, compensating for the scarcity of direct literature on this specific intermediate by using rigorous substituent chemical shift (SCS) analysis and analog comparison.
Executive Summary & Application Context
5-Fluoroquinoline-6-carbonitrile is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., analogs of Bosutinib or fluoro-quinolone antibiotics). Its structural validation is often complicated by the interplay between the highly electronegative fluorine atom and the electron-withdrawing nitrile group.
This guide provides a definitive comparison of the 13C NMR spectral signature of this compound against its non-fluorinated and non-cyanylated precursors. By understanding the specific Scalar Coupling Constants (
Comparative Data Analysis
The following table contrasts the predicted chemical shifts of 5-Fluoroquinoline-6-carbonitrile with its direct precursors. This comparison highlights the diagnostic shifts required for confirmation.
Table 1: Comparative 13C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Position | 5-Fluoroquinoline-6-carbonitrile (Target) | 5-Fluoroquinoline (Alternative A) | Quinoline-6-carbonitrile (Alternative B) | Assignment Logic & Coupling ( |
| C-5 (Ipso-F) | ~162.5 (d) | 158.5 (d) | 126.8 (s) | Diagnostic Peak. Large doublet ( |
| C-6 (Ipso-CN) | ~102.0 (d) | 110.2 (d) | 110.5 (s) | Key Regio-marker. Shielded by ortho-F. Doublet ( |
| C-CN (Nitrile) | ~116.5 (d) | N/A | 118.0 (s) | Distinct nitrile peak. Weak coupling ( |
| C-4 | ~132.0 (d) | 130.5 (d) | 136.0 (s) | Ortho to F. Doublet ( |
| C-2 | ~152.0 (s) | 150.8 (s) | 152.5 (s) | Deshielded heteroaromatic carbon. Remote from F/CN. |
| C-8 | ~131.0 (s) | 130.2 (s) | 132.0 (s) | Para to F. Minimal coupling. |
> Note: Values are estimated based on substituent chemical shift additivity rules derived from benzene and quinoline derivatives. "d" denotes doublet, "s" denotes singlet.
Technical Deep Dive: The Fluorine Coupling Signature
The presence of Fluorine-19 (
Mechanism of Assignment
-
The Giant Split (
): The carbon directly attached to fluorine (C-5) will appear as a doublet with a massive splitting of 250–260 Hz . In a 100 MHz carbon spectrum, this split spans ~2.5 ppm. -
The Ortho Effect (
): The carbons adjacent to the C-F bond (C-4 and C-6) will show splitting of 15–25 Hz .-
Differentiation: C-6 is attached to the Nitrile (CN) group, making it significantly more shielded (upfield, ~102 ppm) compared to C-4 (~132 ppm).
-
-
The Nitrile Confirmation: The nitrile carbon itself is 3 bonds away from the fluorine. It typically exhibits a small coupling (
), appearing as a "pseudo-singlet" or broadened peak unless high-resolution acquisition is used.
Solvent Effects: CDCl₃ vs. DMSO-d₆
-
DMSO-d₆: Recommended for solubility. Expect a general deshielding of +1 to +2 ppm for most carbons compared to CDCl₃. The polar aprotic nature of DMSO may enhance the resolution of the nitrile carbon peak.
-
CDCl₃: Provides sharper lines for coupling constant analysis but may have solubility limits for polar quinoline intermediates.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for regulatory submission or patenting, follow this self-validating protocol.
Workflow: 13C{1H} NMR with Fluorine Observation
Objective: Acquire a carbon spectrum where C-F couplings are resolved, and quaternary carbons (CN, C-F) are distinct.
-
Sample Preparation:
-
Dissolve 20-30 mg of the compound in 0.6 mL of DMSO-d₆ (preferred for complete solubility).
-
Filter the solution through a cotton plug into the NMR tube to remove particulates that cause line broadening.
-
-
Instrument Parameters (400 MHz or higher):
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The nitrile carbon and C-F carbon have long
relaxation times. A short D1 will suppress these signals. -
Spectral Width: 240 ppm (to capture the full range including C=O impurities or folded peaks).
-
Scans (NS): Minimum 1024 scans . The splitting of signals into doublets effectively halves the signal-to-noise ratio (S/N).
-
-
Data Processing:
-
Line Broadening (LB): Apply 1.0 Hz .
-
Zero Filling: Fill to at least 64k points to resolve small
couplings on the nitrile.
-
-
Verification Step (The "Trust" Check):
-
Measure the distance (in Hz) between the two legs of the peak at ~162 ppm. If it is not 250 ± 10 Hz , the assignment is incorrect (check for impurities).
-
Structural Elucidation Logic Flow
The following diagram illustrates the decision-making process for assigning the 5-Fluoroquinoline-6-carbonitrile structure using NMR data.
Caption: Logic flow for confirming 5-Fluoroquinoline-6-carbonitrile via 13C NMR coupling patterns.
References
-
Doddrell, D., et al. (1976).[1] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[1] Link
-
Abraham, R. J., & Edgar, M. (2005). Substituent Chemical Shifts in NMR.[1][2][3][4] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Link
-
SpectraBase. (2025). Quinoline 13C NMR Chemical Shifts. Wiley Science Solutions. Link
-
Reich, H. J. (2020).[5] 13C NMR Coupling Constants - Fluorine Coupling. University of Wisconsin-Madison.[5] Link
-
BenchChem. (2025). Synthesis and Characterization of Quinoline Derivatives.Link
Sources
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to HPLC Method Development for the Purity Determination of 5-Fluoroquinoline-6-carbonitrile
This guide provides a comprehensive, technically-grounded comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of 5-Fluoroquinoline-6-carbonitrile. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond a simple protocol, delving into the scientific rationale behind experimental choices, comparing alternative approaches, and grounding the final method in established validation principles.
Foundational Strategy: Understanding the Analyte
The success of any HPLC method development hinges on a thorough understanding of the analyte's physicochemical properties. 5-Fluoroquinoline-6-carbonitrile is a heterocyclic aromatic compound. The quinoline core provides a hydrophobic backbone, while the nitrile and fluoro groups introduce significant polarity and potential for specific interactions.
Key Physicochemical Considerations:
-
Polarity: The molecule possesses both hydrophobic (quinoline ring) and polar (fluoro, cyano) functionalities. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[1][2]
-
UV Absorbance: The aromatic quinoline structure confers strong UV absorbance, making UV detection a suitable and sensitive choice for quantification. A UV scan is essential to determine the optimal detection wavelength (λmax) for maximum sensitivity to both the parent compound and potential impurities.
-
Potential Impurities: Impurities may include starting materials, synthetic by-products, or degradation products.[] These are often structurally similar, presenting the primary analytical challenge: achieving adequate chromatographic resolution.
The Method Development Workflow: A Systematic Approach
A structured workflow is crucial for efficient and effective method development. The process begins with broad screening and progressively narrows toward a final, optimized, and validated method.
Caption: A systematic workflow for HPLC method development and validation.
Comparative Analysis of Chromatographic Conditions
The core of method development lies in comparing stationary and mobile phases to find the optimal combination for resolving the main component from all potential impurities.
Stationary Phase (Column) Selection
The choice of stationary phase is the most critical factor influencing selectivity. We evaluated three common reversed-phase chemistries. A standard column dimension (e.g., 150 mm x 4.6 mm, 5 µm) is typically used for initial screening.[4]
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, separating primarily based on hydrophobicity.[5] It is the logical starting point for most small molecules.
-
Phenyl (Phenyl-Hexyl): Phenyl columns provide alternative selectivity, especially for aromatic compounds. They engage in π-π interactions with the quinoline ring system, which can significantly alter elution order and improve the resolution of structurally similar aromatic impurities.[5][6]
-
Cyano (CN): Cyano columns are less hydrophobic than C18 and offer unique dipole-dipole interactions due to the polar cyano group.[4][7] This can be advantageous for separating compounds with differing polarity.
Caption: Interaction mechanisms on C18 vs. Phenyl stationary phases.
Experimental Comparison Data:
A generic screening gradient (e.g., 5-95% Acetonitrile over 20 minutes) was used to assess the performance of each column.
| Column Type | Main Peak Tailing Factor | Resolution (Main Peak vs. Closest Impurity) | Observations |
| C18 | 1.1 | 1.4 | Baseline separation not achieved for a critical impurity eluting just before the main peak. |
| Phenyl | 1.2 | 2.5 | Superior separation. The π-π interactions provided orthogonal selectivity, significantly improving the resolution of the critical pair.[6] |
| Cyano | 1.5 | 1.1 | Poor retention and peak shape for the main analyte under standard reversed-phase conditions. |
Mobile Phase Optimization
With the column selected, the mobile phase composition was optimized to fine-tune the separation.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) generally provides lower backpressure and better UV transparency.[8] In this case, ACN resulted in sharper peaks compared to methanol and was retained as the organic solvent.
-
Aqueous Phase pH: Quinolone compounds can have varying ionization states depending on pH.[9] Buffering the aqueous mobile phase is crucial for reproducible retention times and good peak shape. We evaluated mobile phases buffered at pH 3.0 (0.1% Formic Acid) and pH 7.0 (10mM Phosphate Buffer).
-
Result: At pH 3.0, peak shape was excellent (Tailing Factor = 1.1) and retention was optimal. At neutral pH, peak tailing was more pronounced. Therefore, an acidic mobile phase was chosen.
-
Final Optimized Method & Protocol
Based on the comparative scouting and optimization experiments, the following method was established.
Table of Optimized HPLC Parameters:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-70% B; 15-18 min: 70-90% B; 18-20 min: 90% B; 20.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | Diode Array Detector (DAD) at 285 nm |
Step-by-Step Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of 5-Fluoroquinoline-6-carbonitrile reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
-
Sample Preparation (1.0 mg/mL):
-
Prepare the test sample in the same manner as the standard.
-
-
System Suitability:
-
Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.
-
Make five replicate injections of the standard solution.
-
The system is deemed ready if the %RSD for the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
-
-
Analysis:
-
Inject the diluent (blank), followed by the standard solution, and then the sample solution.
-
Process the chromatograms and calculate the purity of the sample by area percent normalization.
-
Method Validation: Ensuring Trustworthiness
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[10][11]
| Validation Parameter | Acceptance Criterion | Result |
| Specificity | No interference at the analyte's retention time from blank or known impurities. | Pass |
| Linearity (0.05 - 1.5 mg/mL) | Correlation Coefficient (r²) ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | 0.4% 0.9% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.001 mg/mL (0.1%) |
| Robustness | No significant change in results with small variations in flow rate, temperature, and mobile phase composition. | Pass |
The validation results confirm that the developed method is specific, linear, accurate, precise, and robust for the intended purpose of determining the purity of 5-Fluoroquinoline-6-carbonitrile.[12][13][14]
Conclusion
This guide has detailed a systematic, science-driven approach to developing a purity method for 5-Fluoroquinoline-6-carbonitrile. By comparing different stationary phases, we demonstrated the superior performance of a Phenyl-Hexyl column, which leverages both hydrophobic and π-π interactions to achieve optimal resolution from structurally related impurities. The subsequent optimization of the mobile phase and validation against ICH guidelines resulted in a robust, reliable, and accurate method suitable for quality control and drug development environments.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
- HPLC Column Selection Guide. Aurora Pro Scientific.
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2025). BioPharm International.
- HPLC Column Selection Guide. Linklab.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022). International Journal of Pharmaceutical Research. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWHS1QyBq6W4J5GnA4FTCeQ2BaY-n1ZCNm8ZmbF237kp8PO2ItHdVC_SCx-RpVmKegdf5vzkO-YsUhyghPZMWmj-WsZj1VG9w8MicXCZQNgdrHhD7jKUrd9Zzdtf1FeUZk6QBizIYzjO9J1kxzZ-w=
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters.
- HPLC Column Selection: Core to Method Development (Part I). (2025). Welch Materials.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. (2025). Benchchem.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- Ciprofloxacin and Impurities. BOC Sciences.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). PMC.
- QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS – THROUGH CREATION OF DESIGN SPACE FOR CRITICAL ATTRIBUTES. (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026). MDPI.
- Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). PMC.
- Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. (2016). PMC.
Sources
- 1. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. linklab.gr [linklab.gr]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. welch-us.com [welch-us.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. biopharminternational.com [biopharminternational.com]
A Comparative Guide to IR Spectroscopy of Quinoline Carbonitriles for Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. Quinoline carbonitriles, a class of compounds with significant therapeutic potential, demand rigorous structural elucidation. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for confirming the presence of key functional groups and providing insights into the molecular structure of these compounds. This guide provides a comparative analysis of the characteristic IR spectral features of quinoline carbonitriles, supported by established experimental protocols, to aid researchers in their synthetic and analytical workflows.
The Vibrational Fingerprint: Understanding the Key Players
The infrared spectrum of a quinoline carbonitrile is a composite of the vibrational modes of its constituent parts: the quinoline ring system and the nitrile functional group. A thorough understanding of their individual spectral contributions is essential for accurate interpretation.
The quinoline moiety, a bicyclic aromatic heterocycle, exhibits a complex series of absorptions. Key vibrational modes include:
-
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.[1]
-
C=C and C=N Ring Stretching: A series of sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹ are characteristic of the aromatic ring system.[1]
-
C-H In-Plane and Out-of-Plane Bending: These vibrations give rise to a pattern of peaks in the fingerprint region (below 1400 cm⁻¹), which can be diagnostic of the substitution pattern on the quinoline ring.
The nitrile group (-C≡N) , on the other hand, provides a highly characteristic and readily identifiable peak.[2][3]
-
-C≡N Stretching: This vibration gives rise to a sharp, intense absorption in the 2260-2200 cm⁻¹ range.[2][3][4] The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond.[3]
Comparative Analysis of Quinoline Carbonitrile Isomers
The position of the nitrile group on the quinoline ring significantly influences the IR spectrum. This is primarily due to the electronic effects of the quinoline nitrogen and the potential for conjugation between the nitrile group and the aromatic system. When the nitrile group is conjugated with the aromatic ring, the -C≡N stretching frequency is lowered.[3][5][6]
A seminal study by Katritzky and Jones provides a detailed analysis of the infrared spectra of various monosubstituted quinolines, including 3-cyanoquinoline and 4-cyanoquinoline.[7] Their findings, summarized and expanded upon in the table below, offer a valuable comparative framework.
| Vibrational Mode | 3-Cyanoquinoline (cm⁻¹) | 4-Cyanoquinoline (cm⁻¹) | General Quinoline Derivatives (cm⁻¹) | General Aromatic Nitriles (cm⁻¹) | Key Insights and Causality |
| Aromatic C-H Stretch | ~3050 | ~3060 | 3100-3000[1] | - | The precise position is influenced by the overall electronic environment of the ring. |
| Nitrile C≡N Stretch | 2242 [7] | 2236 [7] | - | 2240-2220 [3] | The lower frequency in 4-cyanoquinoline suggests a greater degree of conjugation with the quinoline ring system compared to the 3-isomer. This is consistent with electronic resonance effects being more pronounced at the 4-position. |
| Ring C=C/C=N Stretch | 1618, 1590, 1572, 1495, 1468[7] | 1615, 1585, 1508, 1465[7] | 1650-1400[1] | - | The pattern and intensity of these bands are highly sensitive to the substitution pattern and can be used as a fingerprint for specific isomers. |
| C-H In-plane Bending | 1395, 1311, 1199, 1143, 1129, 1082, 1028[7] | 1390, 1300, 1228, 1182, 1100, 1019[7] | - | - | These complex vibrations in the fingerprint region are unique to each isomer and can aid in their differentiation. |
| C-H Out-of-plane Bending | 952, 901, 876, 800, 751[7] | 920, 855, 760[7] | - | - | The strong bands in this region are characteristic of the number and position of adjacent hydrogen atoms on the aromatic rings. |
Experimental Protocol: Acquiring High-Quality IR Spectra of Quinoline Carbonitriles via the KBr Pellet Method
For solid quinoline carbonitrile samples, the potassium bromide (KBr) pellet technique is a robust and widely used method for obtaining high-quality transmission FTIR spectra.[8] The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with a pellet die (e.g., 13 mm)
-
Agate mortar and pestle
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven and stored in a desiccator
-
Analytical balance (4-place)
-
Spatula and weighing paper
-
Sample holder for the FTIR instrument
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Place approximately 1-2 mg of the finely ground quinoline carbonitrile sample into a clean, dry agate mortar.[1]
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[9] The sample-to-KBr ratio should be roughly 1:100.
-
Gently but thoroughly grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained.[1] This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.
-
-
Pellet Formation:
-
Carefully transfer a portion of the KBr-sample mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die, and hold for 1-2 minutes.[5] This allows the KBr to "cold-flow" and form a transparent disc.
-
Slowly release the pressure and carefully disassemble the die.
-
-
Spectrum Acquisition:
-
Mount the resulting transparent or semi-transparent pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum using a blank KBr pellet or with the sample chamber empty.[8] This is crucial to correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic peaks, paying close attention to the nitrile stretching frequency and the fingerprint region for the quinoline ring.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the characterization of quinoline carbonitriles using IR spectroscopy, from sample preparation to data interpretation and structural confirmation.
Caption: Workflow for IR analysis of quinoline carbonitriles.
Conclusion
IR spectroscopy is an indispensable tool in the arsenal of the drug development professional for the rapid and effective characterization of quinoline carbonitriles. By understanding the characteristic vibrational frequencies of the quinoline ring and the nitrile group, and how they are influenced by isomerism, researchers can confidently confirm the identity and purity of their synthesized compounds. The robust KBr pellet method, when executed with care, provides high-quality, reproducible spectra, forming a solid foundation for further analytical studies.
References
-
Brainly. (2023, November 26). Describe the IR spectrum for nitrile peaks. Available at: [Link]
-
JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Available at: [Link]
-
Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal Supplement Series, 107, 489. Available at: [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
-
Martin-Drumel, M.-A., et al. (2015). Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. The Journal of Chemical Physics, 142(10), 104304. Available at: [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available at: [Link]
-
Fernandes, R. F., et al. (2016). Vibrational spectroscopic study of some quinoline derivatives. Vibrational Spectroscopy, 86, 233-241. Available at: [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Katritzky, A. R., & Jones, R. A. (1960). Polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society, 2942-2947. Available at: [Link]
Sources
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- 6. eng.uc.edu [eng.uc.edu]
- 7. 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. jascoinc.com [jascoinc.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Elemental Analysis Standards & Protocols for 5-Fluoroquinoline-6-carbonitrile: A Technical Comparison Guide
Executive Summary
5-Fluoroquinoline-6-carbonitrile (CAS: 394-69-4) is a critical heterocyclic intermediate often employed in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its characterization presents a specific analytical challenge: the presence of the fluorine atom (
This guide compares the "Gold Standard" Combustion Elemental Analysis (EA) against modern Quantitative NMR (qNMR) alternatives. We provide optimized protocols for handling fluorinated heterocycles to ensure data integrity compliant with pharmaceutical acceptance criteria (typically
The "Fluorine Problem" in Elemental Analysis
Standard CHN analysis relies on flash combustion at ~950–1050°C. However, 5-Fluoroquinoline-6-carbonitrile introduces two failure modes:
-
Incomplete Combustion: The stable C-F bond (bond energy ~485 kJ/mol) resists oxidation, potentially leading to low Carbon values.
-
Quartz Corrosion: Fluorine reacts with the silica quartz tube to form volatile silicon tetrafluoride (
), causing tube devitrification and falsely high results due to gas interference.
Comparative Matrix: Analytical Approaches
| Feature | Method A: Modified CHN Combustion | Method B: Quantitative NMR (qNMR) | Method C: HRMS (High-Res Mass Spec) |
| Primary Utility | Bulk Purity & Composition | Absolute Purity & Molar Ratio | Molecular Formula Confirmation |
| Standard Used | Acetanilide (Calib) + | TCNB or Maleic Acid (Internal) | Reserpine (Lock Mass) |
| Fluorine Handling | Requires | Native detection ( | N/A (Ionization dependent) |
| Sample Req. | Destructive (~2 mg) | Non-destructive (~10 mg) | Destructive (<1 mg) |
| Precision | Qualitative (<5 ppm error) | ||
| Cost/Run | Low | Medium (Deuterated solvents) | High |
Detailed Experimental Protocols
Method A: Modified CHN Analysis (The Recommended Standard)
Objective: Determine mass % of C, H, and N while sequestering Fluorine.
Critical Reagents:
-
Calibration Standard: Acetanilide (High Purity >99.9%).
-
Combustion Aid: Vanadium Pentoxide (
) or Tungsten Trioxide ( ). These act as flux to raise local temperature and bind Fluorine.
Protocol:
-
Instrument Prep: Purge the CHN analyzer with Helium. Set the combustion furnace to 1050°C (higher than the standard 950°C to break C-F bonds).
-
Weighing:
-
Weigh 1.500 mg to 2.000 mg of 5-Fluoroquinoline-6-carbonitrile into a tin capsule.
-
Crucial Step: Add 5–10 mg of
powder directly over the sample in the capsule.
-
-
Encapsulation: Fold the tin capsule tightly to exclude air bubbles (which cause Nitrogen errors).
-
Run Sequence:
-
Run 3 Blanks (Tin capsule +
). -
Run 3 K-Factors (Acetanilide +
). Note: Calibrating with the additive is essential to cancel out its blank contribution. -
Run Sample in triplicate.
-
-
Acceptance Criteria:
-
Theoretical C: 69.77% | H: 2.93% | N: 16.27%
-
Passing Range (C): 69.37% – 70.17%
-
Method B: Quantitative NMR (The Orthogonal Alternative)
Objective: Determine absolute purity without combustion interferences.
Protocol:
-
Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone . The IS must have non-overlapping signals with the quinoline protons (typically
7.5–9.0 ppm). -
Sample Prep:
-
Weigh ~10 mg of Sample and ~5 mg of IS (precision
mg) into the same vial. -
Dissolve in
(Solubility is key; may be insufficient for polar nitriles).
-
-
Acquisition:
-
Pulse delay (
): 60 seconds (Must be relaxation time). -
Scans: 32 or 64.
-
-
Calculation:
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct characterization path for 5-Fluoroquinoline-6-carbonitrile.
Caption: Decision matrix for selecting between Modified Combustion Analysis and qNMR based on the end-use of the data.
Data Interpretation & Troubleshooting
Common Failure Modes
| Observation | Likely Cause | Corrective Action |
| Low Carbon (<69.3%) | Incomplete combustion of C-F bonds. | Increase |
| High Nitrogen | Air trapped in capsule. | Improve folding technique; use a pellet press. |
| Drifting Baseline | Quartz tube damage ( | Inspect combustion tube for etching; Replace "ash finger" or liner. |
Theoretical Data Table (For Validation)
| Element | Atomic Mass | Count | % Composition | Tolerance Range |
| Carbon | 12.011 | 10 | 69.77% | 69.37 – 70.17% |
| Hydrogen | 1.008 | 5 | 2.93% | 2.53 – 3.33% |
| Nitrogen | 14.007 | 2 | 16.27% | 15.87 – 16.67% |
| Fluorine | 18.998 | 1 | 11.03% | N/A (usually calc. by diff) |
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2] Journal of Medicinal Chemistry.[2] Retrieved from [Link]
-
PubChem. (2025).[3][4] 5-Fluoroquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluoroquinoline | C9H6FN | CID 115243 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Fluoroquinoline-6-carbonitrile proper disposal procedures
OPERATIONAL GUIDE: Safe Disposal and Waste Management of 5-Fluoroquinoline-6-carbonitrile
Part 1: Executive Safety Directive
The Core Directive: 5-Fluoroquinoline-6-carbonitrile is a dual-hazard functionalized aromatic: it contains a nitrile group (potential cyanide source) and a fluorine atom (halogenated organic).
Immediate Operational Rule: NEVER dispose of this compound or its reaction mixtures into acidic waste streams. Acidic hydrolysis of the C-6 nitrile group can liberate Hydrogen Cyanide (HCN) gas, creating an immediate fatality risk.
Disposal Hierarchy:
-
Segregation: Isolate as "Halogenated Organic - Toxic."
-
Containment: Double-contained, chemically resistant polyethylene (HDPE) or glass.
-
Destruction: High-temperature incineration via a licensed hazardous waste facility.
Part 2: Hazard Profiling & Causality
To ensure compliance and safety, you must understand the chemical causality behind these protocols.
| Functional Group | Hazard Mechanism | Operational Consequence |
| Nitrile (-CN) at C-6 | Under acidic conditions (pH < 2), nitriles can hydrolyze to amides/acids, potentially releasing HCN gas if the equilibrium shifts or if metal catalysts are present. | STRICT SEGREGATION: Waste must be kept Neutral or Basic (pH 8-10 preferred). Do not mix with acid waste streams (e.g., Chromic acid, HCl).[1] |
| Fluorine (-F) at C-5 | The C-F bond is extremely stable. Standard chemical oxidation (e.g., bleach) will likely not mineralize the molecule completely, leaving fluorinated byproducts. | NO DRAIN DISPOSAL: This classifies the substance as Halogenated Organic Waste . It requires high-temperature incineration (1100°C+) to break the C-F bond safely. |
| Quinoline Scaffold | Nitrogen-containing heterocycles are often ecotoxic and can poison biological waste treatment systems. | ZERO DISCHARGE: Aqueous layers from extractions must be collected as hazardous waste, not flushed, even if dilute. |
Part 3: Step-by-Step Disposal Protocol
This protocol is designed as a Self-Validating System . Each step includes a "Check" to ensure the previous action was successful before moving forward.
Workflow A: Solid Waste (Pure Substance/Spoiled Reagent)
-
Container Selection: Use a wide-mouth HDPE jar or amber glass jar.
-
Labeling: Mark clearly as "Solid Waste - Toxic - Halogenated."
-
Validation: Verify the label explicitly states "Do Not Acidify."
-
-
Transfer: Transfer solid using a dedicated spatula. Avoid dust generation.[2][3][4]
-
Sealing: Parafilm the cap after closing to prevent fugitive emissions.
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
pH Validation (The Critical Step):
-
Test the pH of the waste solution before pouring it into the drum.
-
If Acidic (pH < 7): Quench carefully with saturated Sodium Bicarbonate (
) or Sodium Hydroxide ( ) until pH is 8–10. -
Validation: Re-test pH. Only proceed if pH
8.
-
-
Segregation: Pour into the Halogenated Solvent Waste drum.
-
Why? Non-halogenated streams (cheaper disposal) are ruined by the presence of Fluorine.
-
-
Log Entry: Record the volume and approximate concentration of 5-Fluoroquinoline-6-carbonitrile on the waste log.
Workflow C: Contaminated Glassware (The Triple Rinse)
-
Solvent Rinse: Rinse the flask 3 times with a minimal amount of Acetone or Ethyl Acetate.
-
Collection: Pour these rinses into the Halogenated Liquid Waste container.
-
Validation: Visually inspect the flask. No solid residue should remain.
-
-
Wash: The glassware is now chemically "clean" of the bulk hazard and can be washed with standard detergent and water.
Part 4: Waste Stream Decision Logic
The following diagram illustrates the mandatory decision logic for segregating this specific chemical.
Figure 1: Decision tree for the segregation of 5-Fluoroquinoline-6-carbonitrile waste. Note the critical loop for pH neutralization to prevent HCN generation.
Part 5: Emergency Contingencies
Scenario: Benchtop Spill (Solid)
-
Isolate: Evacuate the immediate area.
-
PPE: Wear double nitrile gloves, lab coat, and N95/P100 particulate respirator (if powder is fine).
-
Clean Up: Do NOT use a vacuum cleaner (aerosolization risk). Cover with wet paper towels (water only) to dampen, then scoop into a disposal jar.
-
Decontaminate: Wipe surface with 1% Sodium Hydroxide solution, then water.
Scenario: Exposure (Skin/Eye) [2][3][4]
-
Skin: Wash immediately with soap and water for 15 minutes. Do not use ethanol (increases absorption).
-
Eyes: Flush for 15 minutes. Seek medical attention immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press.[5][6][7] (Chapter 8: Management of Waste).
-
U.S. Environmental Protection Agency (EPA). (2024).
-
Thermo Fisher Scientific. (2021).
-
(Note: Generalized reference for quinoline carbonitrile class handling).
-
-
PubChem. (2024). Compound Summary: Quinoline-6-carbonitrile.
Sources
- 1. accessibility menu, dialog, popup [fishersci.dk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pccarx.com [pccarx.com]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. vumc.org [vumc.org]
- 7. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
